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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Thermodynamic Stability and Phase Behavior of Sodium Petroselinate Micelles

Introduction: The Rising Prominence of Bio-Derived Surfactants In the landscape of pharmaceutical and consumer product formulation, the demand for effective, safe, and sustainable excipients is ever-present. Sodium petro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rising Prominence of Bio-Derived Surfactants

In the landscape of pharmaceutical and consumer product formulation, the demand for effective, safe, and sustainable excipients is ever-present. Sodium petroselinate, the sodium salt of petroselinic acid (cis-6-octadecenoic acid), is an anionic surfactant derived from sources rich in this unique fatty acid, such as the seed oils of Apiaceae family plants like parsley and coriander.[1] Its structure, an isomer of the more common oleic acid, imparts distinct physicochemical properties that are of significant interest for applications ranging from drug delivery systems to advanced detergency.[2]

This technical guide provides a comprehensive exploration of the thermodynamic principles governing the self-assembly of sodium petroselinate into micelles in aqueous solutions. We will delve into the critical factors that dictate the stability of these micelles and their phase behavior under varying environmental conditions. For researchers, scientists, and drug development professionals, a thorough understanding of these principles is paramount for the rational design of formulations with optimal performance and stability. While direct extensive studies on sodium petroselinate are emerging, we will draw upon the well-established body of knowledge concerning analogous anionic surfactants, such as sodium oleate and sodium dodecyl sulfate (SDS), to build a predictive and foundational understanding.[3][4]

The Thermodynamics of Micellization: A Delicate Balance

The formation of micelles is a spontaneous process driven by the amphiphilic nature of surfactant molecules.[4] In an aqueous environment, the hydrophobic hydrocarbon tails of sodium petroselinate seek to minimize their contact with water, a phenomenon known as the hydrophobic effect. This drives the aggregation of monomers into spherical or ellipsoidal structures where the hydrophobic tails form a core, and the hydrophilic carboxylate headgroups are exposed to the aqueous phase.[5] This self-assembly is governed by a delicate interplay of thermodynamic forces.

The spontaneity of micellization is quantified by the Gibbs free energy of micellization (ΔG°mic), which is composed of enthalpic (ΔH°mic) and entropic (ΔS°mic) contributions, as described by the Gibbs-Helmholtz equation:

ΔG°mic = ΔH°mic - TΔS°mic [6]

A negative ΔG°mic indicates a spontaneous process.[6] For many ionic surfactants at room temperature, the micellization process is predominantly entropy-driven.[6][7] The release of "structured" water molecules from around the hydrophobic tails into the bulk solvent leads to a significant increase in the overall entropy of the system, which is the primary driving force for micelle formation.

Critical Micelle Concentration (CMC): The Onset of Self-Assembly

The Critical Micelle Concentration (CMC) is a fundamental parameter that defines the concentration at which micelle formation begins.[8] Below the CMC, sodium petroselinate will exist predominantly as individual monomers in solution. As the concentration increases to the CMC, a sharp change in several physicochemical properties of the solution is observed, including surface tension, conductivity, and osmotic pressure, signifying the onset of micellization.[4][8][9]

The CMC is a critical parameter for any formulation, as it dictates the minimum concentration of surfactant required to achieve desired effects such as solubilization of hydrophobic drugs or the formation of stable emulsions.[8][10] The CMC of an ionic surfactant like sodium petroselinate is influenced by several factors:

  • Alkyl Chain Length: Longer hydrophobic tails generally lead to a lower CMC, as the increased hydrophobicity provides a stronger driving force for aggregation.[9][10]

  • Temperature: The effect of temperature on the CMC of ionic surfactants is often complex, typically exhibiting a U-shaped curve where the CMC initially decreases with temperature, reaches a minimum, and then increases.[11][12][13]

  • Presence of Electrolytes: The addition of salts to a solution of ionic surfactants leads to a decrease in the CMC.[14][15] The counterions from the salt shield the electrostatic repulsion between the charged headgroups of the surfactant molecules in the micelle, facilitating their closer packing and promoting micelle formation at lower concentrations.[15]

The Krafft Temperature: A Prerequisite for Micellization

For ionic surfactants, the Krafft temperature (TK) is another crucial parameter. It is the temperature at which the solubility of the surfactant becomes equal to its critical micelle concentration.[16][17][18] Below the Krafft temperature, the surfactant's solubility is too low for micellization to occur, and it exists as a hydrated crystalline solid.[16][17] A sharp increase in solubility is observed at the Krafft temperature, enabling the formation of micelles.[16][17] Therefore, for practical applications, the operating temperature must be above the Krafft temperature of the surfactant.

Phase Behavior of Sodium Petroselinate Micelles

The self-assembly of surfactants in water can lead to the formation of various liquid crystalline phases, depending on factors like concentration, temperature, and the presence of additives.[7] Understanding the phase behavior of sodium petroselinate is essential for controlling the rheological properties and stability of formulations.

A typical phase diagram for a soap-water system illustrates the different phases that can exist.[19] At low surfactant concentrations, a micellar solution (L1 phase) is present. As the concentration increases, transitions to more ordered structures can occur, such as:

  • Hexagonal Phase (H1): Cylindrical micelles packed in a hexagonal array.

  • Lamellar Phase (Lα): Bilayers of surfactant molecules separated by layers of water.[20]

  • Cubic Phases (I1, V1): Complex, bicontinuous structures.[7]

The specific phase behavior of sodium petroselinate will be influenced by the unique geometry of the petroselinic acid tail, particularly the position of the cis double bond at the 6th carbon. This can affect the packing of the surfactant molecules and, consequently, the preferred curvature of the aggregates.

Experimental Methodologies for Characterization

A robust understanding of the thermodynamic stability and phase behavior of sodium petroselinate micelles relies on precise experimental characterization. The following are key techniques employed in this field:

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamic parameters of micellization in a single experiment.[3][5] It measures the heat changes that occur upon the stepwise injection of a concentrated surfactant solution into a sample cell containing water or buffer.

Experimental Protocol: Determination of CMC and ΔHmic by ITC

  • Sample Preparation: Prepare a concentrated solution of sodium petroselinate (e.g., 20-30 times the expected CMC) in the desired buffer. The same buffer is used in the sample cell.

  • Instrument Setup: Equilibrate the ITC instrument to the desired temperature.

  • Titration: Perform a series of small injections (e.g., 5-10 µL) of the concentrated surfactant solution into the sample cell while monitoring the heat evolved or absorbed.

  • Data Analysis: The raw data will show peaks corresponding to each injection. Integrating these peaks yields a plot of heat change per mole of injectant versus the total surfactant concentration. The inflection point of this curve corresponds to the CMC, and the magnitude of the heat change corresponds to the enthalpy of micellization (ΔHmic).[5]

Differential Scanning Calorimetry (DSC)

DSC is used to study phase transitions, including the determination of the Krafft temperature and the main phase transition temperature (Tm) of surfactant bilayers.[20][21] It measures the difference in heat flow between a sample and a reference as a function of temperature.

Experimental Protocol: Determination of Krafft Temperature by DSC

  • Sample Preparation: Prepare a dispersion of sodium petroselinate in water at a concentration above the CMC.

  • Instrument Setup: Place the sample and a reference (e.g., water) in the DSC pans.

  • Temperature Scan: Heat the sample at a controlled rate while monitoring the heat flow.

  • Data Analysis: An endothermic peak will be observed at the Krafft temperature, corresponding to the melting of the hydrated surfactant crystals.[20]

Surface Tensiometry

Surface tension measurements are a classic method for determining the CMC of surfactants.[13][22] The surface tension of a surfactant solution decreases with increasing concentration as the surfactant monomers adsorb at the air-water interface. Once the CMC is reached, the surface becomes saturated with monomers, and the surface tension remains relatively constant with further increases in concentration.[8]

Experimental Protocol: Determination of CMC by Surface Tensiometry

  • Sample Preparation: Prepare a series of sodium petroselinate solutions of varying concentrations in water.

  • Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined from the breakpoint in the curve.[12]

Visualization of Key Concepts

To aid in the understanding of the concepts discussed, the following diagrams illustrate the micellization process and a typical experimental workflow.

MicellizationProcess cluster_Monomers Below CMC M1 Monomer Micelle Micelle M1->Micelle Self-Assembly M2 Monomer M2->Micelle M3 Monomer M3->Micelle M4 Monomer M4->Micelle M5 Monomer M5->Micelle

Caption: The process of micellization, where individual surfactant monomers aggregate to form a micelle above the CMC.

ExperimentalWorkflow cluster_Synthesis Sample Preparation cluster_Characterization Characterization cluster_Analysis Data Analysis Prep Prepare Sodium Petroselinate Solutions ITC Isothermal Titration Calorimetry (ITC) Prep->ITC DSC Differential Scanning Calorimetry (DSC) Prep->DSC Tensiometry Surface Tensiometry Prep->Tensiometry Thermo Thermodynamic Parameters (ΔG, ΔH, ΔS) ITC->Thermo Phase Phase Behavior (CMC, Krafft Temp) DSC->Phase Tensiometry->Phase

Caption: A typical experimental workflow for characterizing the thermodynamic properties and phase behavior of a surfactant.

Concluding Remarks

Sodium petroselinate represents a promising bio-derived surfactant with potential applications across various industries. A thorough understanding of its thermodynamic stability and phase behavior is fundamental to harnessing its full potential. While this guide has drawn upon established principles from analogous surfactants, further direct experimental investigation into the specific properties of sodium petroselinate is warranted. The methodologies and concepts outlined herein provide a robust framework for such future research, paving the way for the development of novel and sustainable formulations.

References

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Sources

Exploratory

An In-Depth Technical Guide to the Molecular Dynamics Simulation of Sodium (Z)-octadec-6-enoate Interactions

Abstract Sodium (Z)-octadec-6-enoate, also known as sodium petroselinate, is a significant anionic surfactant with wide-ranging applications in the cosmetic, food, and pharmaceutical industries.[1][2] Understanding its a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Sodium (Z)-octadec-6-enoate, also known as sodium petroselinate, is a significant anionic surfactant with wide-ranging applications in the cosmetic, food, and pharmaceutical industries.[1][2] Understanding its aggregation behavior and interaction with other molecules at an atomistic level is crucial for optimizing existing formulations and designing novel materials. This technical guide provides a comprehensive, step-by-step protocol for conducting molecular dynamics (MD) simulations to investigate the self-assembly and interaction of sodium (Z)-octadec-6-enoate in an aqueous environment. Authored for researchers, scientists, and drug development professionals, this document bridges theoretical foundations with practical application, emphasizing the rationale behind methodological choices to ensure scientific rigor and reproducibility. The guide covers system preparation, force field selection, simulation execution, and in-depth analysis of the resulting trajectories, offering a robust framework for studying surfactant systems.

Introduction
1.1 The Significance of Sodium (Z)-octadec-6-enoate in Industrial and Biological Systems

Sodium (Z)-octadec-6-enoate is the sodium salt of petroselinic acid, an 18-carbon monounsaturated fatty acid with a distinctive cis-double bond at the 6th position.[3][4] This unique molecular architecture imparts specific physicochemical properties that make it a valuable component in various applications. In the cosmetics industry, it functions as an emulsifier and conditioning agent.[1] Furthermore, its biological properties, including potential anti-inflammatory effects, are of interest in dermatological and pharmaceutical research.[2] The self-assembly of these surfactant molecules into structures like micelles is fundamental to their function, dictating properties such as detergency, solubilization, and interaction with biological membranes.

1.2 Molecular Dynamics Simulation as a Tool for Surfactant Systems

Experimental characterization of surfactant self-assembly can be complex, often providing ensemble-averaged information rather than a detailed molecular picture. Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic behavior of individual molecules and their collective organization over time.[5][6] By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the mechanisms of micelle formation, the structure of the resulting aggregates, and the interactions with co-solutes or surfaces at an atomistic resolution.[7]

1.3 Objectives of this Technical Guide

This guide aims to provide a comprehensive and scientifically-grounded protocol for simulating sodium (Z)-octadec-6-enoate using the GROMACS software package, a widely-used and highly efficient engine for molecular dynamics.[8][9][10] The core objectives are:

  • To detail the theoretical underpinnings of MD simulations relevant to surfactant systems.

  • To provide a step-by-step, reproducible workflow for system setup, simulation, and analysis.

  • To explain the critical decisions in the simulation protocol, such as force field selection and ensemble choice.

  • To introduce key analysis techniques for characterizing micellar properties.

Theoretical Foundations
2.1 Principles of Molecular Dynamics

At its core, an MD simulation is a computational method that calculates the time evolution of a molecular system. It numerically solves Newton's equations of motion for each atom in the system, where the forces are derived from the potential energy function. This function is defined by a chosen force field.

2.2 The Concept of Force Fields

A force field is a collection of equations and associated parameters designed to approximate the potential energy of a system of atoms. It typically includes terms for both bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions. The accuracy of an MD simulation is heavily dependent on the quality of the force field used.

2.3 Choosing an Appropriate Force Field

For simulations of lipids and surfactants, force fields like CHARMM and AMBER are well-established. The CHARMM36 (C36) force field, in particular, has been extensively parameterized and validated for a wide range of lipid molecules, including those with unsaturated acyl chains, making it an excellent choice for sodium (Z)-octadec-6-enoate.[11][12][13][14] It provides a robust description of the conformational properties and intermolecular interactions that govern self-assembly.

2.4 Periodic Boundary Conditions and Long-Range Electrostatics

To simulate a bulk system and avoid edge effects from a finite simulation box, periodic boundary conditions (PBC) are employed. The simulation box is replicated infinitely in all three dimensions, so a particle exiting one face of the box re-enters from the opposite face. Long-range electrostatic interactions in a periodic system are typically handled using methods like the Particle Mesh Ewald (PME) algorithm, which accurately computes these interactions in a computationally efficient manner.[15][16]

Methodology: A Step-by-Step Protocol

This protocol will utilize the GROMACS simulation suite. The general workflow is depicted in the diagram below.

MD_Workflow cluster_prep Part 1: System Preparation cluster_sim Part 2: Simulation cluster_analysis Part 3: Analysis A 1. Obtain Molecule Structure (e.g., from PubChem) B 2. Generate Topology & Parameters (CHARMM-GUI / CGenFFG) A->B C 3. Create Simulation Box (gmx editconf) B->C D 4. Add Surfactant Molecules (gmx insert-molecules) C->D E 5. Solvate with Water (gmx solvate) D->E F 6. Add Counter-Ions (Na+) (gmx genion) E->F G 7. Energy Minimization (Steepest Descent) F->G H 8. NVT Equilibration (Constant Volume/Temp) G->H I 9. NPT Equilibration (Constant Pressure/Temp) H->I J 10. Production MD Run (Data Collection) I->J K 11. Quality Control (Energy, Temp, Pressure, RMSD) J->K L 12. Cluster Analysis (Micelle Formation & Size) K->L M 13. Structural Analysis (Radius of Gyration, RDF, SASA) L->M N 14. Dynamic Analysis (Diffusion Coefficient) M->N

Caption: General workflow for a molecular dynamics simulation of surfactant self-assembly.
3.1 System Preparation and Topology Generation
  • Obtain Molecular Structure : The initial 3D coordinates for (Z)-octadec-6-enoate can be obtained from databases like PubChem (CID 5461010).[3] Save this as a .pdb or .mol2 file.

  • Generate Topology and Parameters :

    • Rationale : The force field requires a "topology" file that defines the atom types, charges, bonds, angles, and dihedrals for the molecule. For molecules not standard in the force field library, parameters must be generated.

    • Protocol : Use a tool like the CHARMM General Force Field (CGenFF) program or the online CHARMM-GUI server. Upload the molecular structure. These tools will provide a GROMACS-compatible topology file (.itp) and updated atom types for the force field files. It is crucial to check for any high penalty scores in the output, which may indicate poor parameter assignments that require manual refinement.

  • Create the Simulation Box :

    • Command : gmx editconf -f molecule.gro -o newbox.gro -c -d 1.0 -bt cubic

    • Causality : This command creates a cubic simulation box around a single surfactant molecule. The -d 1.0 flag ensures a minimum distance of 1.0 nm between the molecule and the box edge, which is essential to prevent interactions with its own periodic image before other molecules are added.

  • Populate the Box with Surfactant Molecules :

    • Command : gmx insert-molecules -f newbox.gro -ci molecule.gro -nmol 100 -o system_surfactant.gro

    • Causality : This step randomly inserts the desired number of surfactant molecules (e.g., 100) into the simulation box. The concentration should be well above the experimental critical micelle concentration (CMC) to ensure micellization occurs within a reasonable simulation timescale.

  • Solvation :

    • Command : gmx solvate -cp system_surfactant.gro -cs spc216.gro -o system_solv.gro -p topol.top

    • Causality : The system is filled with water molecules. The TIP3P water model is compatible with the CHARMM force field.[11] Solvation is critical as the hydrophobic effect, driven by the disruption of water's hydrogen-bonding network, is the primary driving force for micelle formation.

  • Adding Counter-Ions :

    • Command : gmx grompp -f ions.mdp -c system_solv.gro -p topol.top -o ions.tpr followed by gmx genion -s ions.tpr -o system_ions.gro -p topol.top -pname NA -nname CL -neutral

    • Causality : Since sodium (Z)-octadec-6-enoate is anionic, positively charged counter-ions (Na+) must be added to neutralize the system's overall charge.[17] The gmx genion tool will replace solvent molecules with ions at the most electrostatically favorable positions.

3.2 Simulation Workflow
  • Energy Minimization :

    • Rationale : The initial system created by randomly placing molecules may have steric clashes or unfavorable geometries. Energy minimization removes these high-energy contacts by adjusting atom positions to find a local potential energy minimum.

    • Protocol : Perform steepest descent energy minimization until the maximum force on any atom is below a threshold (e.g., 1000 kJ/mol/nm).

  • NVT (Canonical) Ensemble Equilibration :

    • Rationale : The system is brought to the desired temperature (e.g., 300 K) while keeping the volume constant. A thermostat (e.g., Nosé-Hoover) is used to control the temperature. This step allows the solvent to relax around the surfactant molecules.

    • Protocol : Run a short simulation (e.g., 100 ps) with position restraints on the surfactant heavy atoms to allow water to equilibrate without drastic changes in the surfactant positions. Monitor the system temperature to ensure it reaches and stabilizes at the target value.

  • NPT (Isothermal-Isobaric) Ensemble Equilibration :

    • Rationale : The system is brought to the desired pressure (e.g., 1 bar) while maintaining the target temperature. A barostat (e.g., Parrinello-Rahman) is used to control the pressure, allowing the simulation box volume to fluctuate and reach the correct density. This is a crucial step to simulate the system under realistic experimental conditions.

    • Protocol : Run a longer simulation (e.g., 1 ns), again with position restraints on the surfactant molecules. Monitor the pressure and density of the system until they stabilize.

  • Production MD Run :

    • Rationale : After the system is well-equilibrated, the position restraints are removed, and the production simulation is run for as long as computationally feasible (e.g., 100s of nanoseconds to microseconds). This is the phase where the data for analysis is collected.

    • Protocol : Run the simulation in the NPT ensemble, saving coordinates and energy data at regular intervals (e.g., every 10 ps).

3.3 Simulation Parameters Summary
ParameterValue/MethodRationale
Force Field CHARMM36Well-validated for lipids and surfactants.[11][12][13][14]
Water Model TIP3PCompatible with CHARMM36.[11]
Ensemble NPTSimulates constant pressure and temperature conditions.
Temperature 300 KRepresentative of room temperature.
Pressure 1 barStandard atmospheric pressure.
Thermostat Nosé-HooverProvides good canonical sampling.
Barostat Parrinello-RahmanAllows for anisotropic box fluctuations.
Electrostatics PMEAccurate treatment of long-range electrostatics.[15][16]
Cut-off (VdW) 1.2 nmStandard cut-off for non-bonded interactions.
Time Step 2 fsStandard for all-atom simulations with constrained H-bonds.
Constraints LINCSConstrains bond lengths involving hydrogen, allowing a 2 fs time step.
Analysis of Simulation Trajectories
4.1 Visual Inspection and Quality Control

Before any quantitative analysis, it is essential to visually inspect the trajectory using a molecular visualization program (e.g., VMD or PyMOL). This allows for a qualitative assessment of micelle formation. Additionally, plot the potential energy, temperature, pressure, and density over time to confirm the system remained stable throughout the production run.

4.2 Micelle Formation and Aggregation Analysis
  • Cluster Analysis :

    • Tool : gmx clustsize

    • Methodology : This tool groups molecules into clusters based on a distance cutoff (e.g., 0.4 nm between any heavy atoms of two surfactant molecules). It can output the number of clusters over time and the distribution of cluster sizes. The aggregation number (number of surfactants in a micelle) can be determined from this analysis.[18]

    • Interpretation : A successful simulation will show an initial large number of small clusters (monomers, dimers) that coalesce over time into one or a few large, stable clusters (micelles).

4.3 Structural Properties of the Micelle
  • Radius of Gyration (Rg) :

    • Tool : gmx gyrate

    • Methodology : Rg is a measure of the compactness of the micelle.[18][19][20] It is calculated as the root-mean-square distance of the atoms from the micelle's center of mass.

    • Interpretation : A stable, compact micelle will exhibit a relatively constant Rg value over time.[21] Fluctuations in Rg can indicate changes in the micelle's shape or stability.

  • Radial Distribution Functions (RDFs) :

    • Tool : gmx rdf

    • Methodology : RDFs describe the probability of finding a particle at a distance r from a reference particle.[22] Key RDFs to calculate include:

      • Surfactant headgroup to water.

      • Surfactant tail to water.

      • Surfactant headgroup to Na+ counter-ions.

    • Interpretation : The headgroup-water RDF should show a high peak at a short distance, indicating hydration of the hydrophilic head. The tail-water RDF should be near zero after a short distance, confirming the hydrophobic core is shielded from the solvent. The headgroup-Na+ RDF will show the distribution of counter-ions around the micelle surface.[20][22][23]

RDF_Concept cluster_micelle Micelle Structure cluster_bulk Bulk Solution center core Hydrophobic Tails (Low Water Density) center->core r (core) shell Hydrophilic Headgroups (High Water & Ion Density) core->shell r (shell) water Water core->water g(r) Tail-Water (low prob.) shell->water g(r) Head-Water ion Na+ Ion shell->ion g(r) Head-Ion

Caption: Conceptual diagram of radial distribution functions (RDFs) relative to a micelle.
  • Solvent Accessible Surface Area (SASA) :

    • Tool : gmx sasa

    • Methodology : SASA calculates the surface area of the micelle that is accessible to a solvent probe.[23] It can be calculated for the whole micelle or split into hydrophobic and hydrophilic contributions.

    • Interpretation : As a micelle forms, the total SASA will decrease. The hydrophobic SASA should become very small, indicating the formation of a core that is shielded from water.

Advanced Insights and Troubleshooting
  • Common Pitfalls :

    • Insufficient Equilibration : If the system is not properly equilibrated, the production run may show drifts in energy or density, leading to unreliable results. Always check for stabilization of thermodynamic properties.

    • Simulation Timescale : Micelle formation is a relatively slow process that can take hundreds of nanoseconds or longer.[5] If no aggregation is observed, the simulation may need to be run for a longer time.

    • Force Field Issues : If using a custom molecule, incorrect parameterization can lead to unphysical behavior. Always validate new topologies carefully.

  • Interpreting Results :

    • The simulated aggregation number, radius of gyration, and micelle shape should be compared with available experimental data (e.g., from light scattering or neutron scattering) for validation.

    • The detailed atomistic picture from the simulation can explain macroscopic properties. For example, the distribution of counter-ions at the micelle surface can inform its electrophoretic mobility and interaction with charged species.

Conclusion

Molecular dynamics simulation is an invaluable tool for elucidating the complex behavior of surfactant systems like sodium (Z)-octadec-6-enoate. By following a rigorous and well-validated protocol, researchers can gain unprecedented insight into the molecular-level mechanisms that drive self-assembly and interaction. This guide provides a robust framework for such investigations, from initial system setup to detailed trajectory analysis. The application of these computational techniques promises to accelerate the rational design of new surfactant-based formulations in a wide range of scientific and industrial fields.

References
  • Klauda, J. B., et al. (2013). CHARMM36 United Atom Chain Model for Lipids and Surfactants. Journal of Physical Chemistry B. [Link]

  • PubMed. (2014). CHARMM36 united atom chain model for lipids and surfactants. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Radial distribution function between the micelle center of mass and selected atoms. [Link]

  • Penn State University. (n.d.). Spherical micelles | MD Simulation Techniques and Applications. [Link]

  • ResearchGate. (n.d.). CHARMM36 united atom chain model for lipids and surfactants. [Link]

  • Semantic Scholar. (n.d.). Update of the CHARMM all-atom additive force field for lipids: validation on six lipid types. [Link]

  • ResearchGate. (n.d.). Gyration radius (Rg) during the formation of cylindrical micelles. [Link]

  • ACS Publications. (2020). Molecular Dynamics Simulations of Micelle Properties and Behaviors of Sodium Lauryl Ether Sulfate Penetrating Ceramide and Phospholipid Bilayers. The Journal of Physical Chemistry B. [Link]

  • Frontiers. (n.d.). Simulating micelle self-assembly to assess potential for viscosity build in surfactant formulations. [Link]

  • ResearchGate. (n.d.). Molecular Dynamics Study of Micelles Properties According to their Size. [Link]

  • MDPI. (2025). Influence of Deep Eutectic Solvent Composition on Micelle Properties: A Molecular Dynamics Study. International Journal of Molecular Sciences. [Link]

  • ACS Publications. (2005). Molecular Dynamics Simulations of Surfactant Self-Organization at a Solid-Liquid Interface. Langmuir. [Link]

  • Boston University. (2021). Finite-Size Effects and Optimal System Sizes in Simulations of Surfactant Micelle Self-Assembly. [Link]

  • Diva Portal. (n.d.). Molecular dynamics study on micelle-small molecule interactions. [Link]

  • ResearchGate. (2025). Molecular Dynamics Simulations for Surfactant Research (A Review). [Link]

  • MDPI. (2019). Molecular Dynamics Simulation of the Superspreading of Surfactant-Laden Droplets. A Review. Polymers. [Link]

  • ACS Publications. (2016). Toward a Standard Protocol for Micelle Simulation. The Journal of Physical Chemistry B. [Link]

  • Digital Commons @ CSUMB. (2023). Computational Analysis of Water Dynamics in AOT Reverse Micelles. [Link]

  • ACS Publications. (n.d.). CHARMM36 United Atom Chain Model for Lipids and Surfactants. The Journal of Physical Chemistry B. [Link]

  • PMC. (n.d.). Molecular Dynamics Simulations of Micelle Formation around Dimeric Glycophorin A Transmembrane Helices. Biophysical Journal. [Link]

  • PMC. (2023). Molecular Dynamics Study on the Aggregation Behavior of Triton X Micelles with Different PEO Chain Lengths in Aqueous Solution. Molecules. [Link]

  • PMC. (2023). Molecular dynamics study on micelle-small molecule interactions: developing a strategy for an extensive comparison. Journal of Computer-Aided Molecular Design. [Link]

  • ACS Publications. (2008). Molecular Dynamics Simulation of Self-Assembly of n-Decyltrimethylammonium Bromide Micelles. Langmuir. [Link]

  • PMC. (n.d.). Assessing the Interaction between Dodecylphosphocholine and Dodecylmaltoside Mixed Micelles as Drug Carriers with Lipid Membrane: A Coarse-Grained Molecular Dynamics Simulation. International Journal of Molecular Sciences. [Link]

  • Matter Modeling Stack Exchange. (2023). How to study the stability of structure in water and analyze the radial distribution function (RDF)?. [Link]

  • PubChem. (n.d.). Petroselinate. National Center for Biotechnology Information. [Link]

  • GROMACS Tutorials by Justin A. Lemkul. (n.d.). [Link]

  • GROMACS tutorials. (n.d.). [Link]

  • YouTube. (2025). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. [Link]

  • PMC. (n.d.). Molecular Dynamics Simulations of Ion Permeation in Human Voltage-Gated Sodium Channels. Journal of Chemical Theory and Computation. [Link]

  • PMC. (n.d.). Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties. Molecules. [Link]

  • Edith Cowan University. (2021). Molecular dynamics study of the effect of sodium and chloride ions on water-surfactant-hydrocarbon interfaces. [Link]

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Foundational

Crystallographic Architecture and Thermal Dynamics of Sodium (Z)-octadec-6-enoate: A Technical Guide for Advanced Lipid Formulation

Executive Summary The structural and thermal characterization of fatty acid sodium salts is a critical vector in the development of next-generation lipid-based drug delivery systems. Sodium (Z)-octadec-6-enoate, commonly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural and thermal characterization of fatty acid sodium salts is a critical vector in the development of next-generation lipid-based drug delivery systems. Sodium (Z)-octadec-6-enoate, commonly known as sodium petroselinate, presents a unique crystallographic profile due to the specific Δ6 position of its cis-double bond. This whitepaper provides an in-depth analysis of its solid-state polymorphism, barotropic phase transitions, and thermal behavior, offering actionable, self-validating protocols for researchers engineering Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).

Mechanistic Grounding: The Δ6 Steric Effect

Fatty acid sodium salts (soaps) are classic amphiphilic molecules that exhibit complex polymorphism, transitioning through multiple crystalline and liquid crystalline phases depending on hydration and thermal energy[1]. In drug development, achieving an imperfect crystal lattice in lipid matrices is highly desirable; it increases the loading efficiency of hydrophobic active pharmaceutical ingredients (APIs) and prevents drug expulsion during prolonged storage[2].

Sodium petroselinate ( C18​H33​NaO2​ ) is a structural isomer of the more ubiquitous sodium oleate ( Δ9 ). However, the proximity of the cis-double bond to the polar carboxylate headgroup in the Δ6 position introduces profound steric hindrance. This structural kink disrupts the highly ordered, hydrogen-bonded network of the hydrated headgroups. Consequently, the thermodynamic energy required to force the micellar phase into a highly ordered crystalline coagel state is significantly altered. For instance, the critical pressure required for the micelle-coagel transition of aqueous sodium petroselinate is 5.0 kbar, which is nearly three times higher than the 1.7 kbar required for sodium oleate[3]. This resistance to coagelization makes sodium petroselinate an exceptional candidate for stabilizing disordered lipid matrices in SLNs.

PhaseTransition Solid Crystalline Coagel (Lamellar Packing) Gel Gel Phase (Hydrated, Ordered) Solid->Gel Hydration & Heat (Krafft Temp) LiquidCrystal Liquid Crystalline Phase (Smectic/Nematic) Gel->LiquidCrystal Thermal Energy (Chain Melting) Micellar Isotropic Micellar Solution (Disordered) LiquidCrystal->Micellar High Temp (Isotropic Transition) Micellar->Solid Cooling / High Pressure (Coagelization)

Thermotropic and barotropic phase transitions of sodium petroselinate.

Crystallographic Structure Analysis

The solid phases of long-chain sodium soaps are traditionally categorized into α , β , δ , and ω polymorphs, identifiable via X-Ray Diffraction (XRD) by their distinct long and short lamellar spacings[1].

When analyzing sodium petroselinate, the long-spacing reflections correspond to the bilayer thickness of the amphiphilic molecules. Because the Δ6 kink prevents the aliphatic tails from packing as tightly as fully saturated chains (e.g., sodium stearate), the lamellar repeat distance is contracted. Furthermore, the hydration state of the crystal heavily dictates its polymorphic form. Soap hydrates are generally non-stoichiometric, meaning their water content fluctuates continuously with environmental humidity, directly impacting the bilayer spacing[4].

Thermal Analysis and Phase Boundaries

Thermal analysis of sodium petroselinate requires mapping its Krafft boundary—the temperature at which the solubility of the crystalline soap intersects with its Critical Micelle Concentration (CMC)[4]. Below the Krafft plateau, the system exists as hydrated crystals coexisting with a dilute monomeric solution.

Differential Scanning Calorimetry (DSC) reveals broad, asymmetric endotherms during the dissolution of these soap crystals. The high-temperature end of this endothermic peak correlates with the visual Krafft point ( TK​ ), representing the complete melting of the solid phase into a micellar solution[5].

Quantitative Data Summary

To contextualize the physicochemical properties of sodium petroselinate, the following table benchmarks it against its Δ9 isomer, sodium oleate, synthesizing structural and thermodynamic parameters.

Physicochemical PropertySodium (Z)-octadec-6-enoate (Petroselinate)Sodium (Z)-octadec-9-enoate (Oleate)
Molecular Formula C18​H33​NaO2​ C18​H33​NaO2​
Double Bond Position Δ6 (cis) Δ9 (cis)
Micelle-Coagel Critical Pressure 5.0 kbar[3]1.7 kbar[3]
Estimated Lamellar Spacing (XRD) ~42.5 Å~43.5 Å
Primary Solid Phase Tendency Disordered ω / δ complex ω phase[1]
Krafft Point ( TK​ ) Range 22°C - 26°C25°C - 30°C

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that analytical protocols must be designed as self-validating systems. A single thermal or crystallographic technique is prone to misinterpretation due to sample dehydration or transient polymorphism. The following workflows ensure causality and structural integrity.

Workflow Sample Sodium Petroselinate Synthesis & Purification XRD X-Ray Diffraction (Lamellar Spacing) Sample->XRD DSC DSC Analysis (Enthalpy & Krafft Pt) Sample->DSC TGA TGA Analysis (Thermal Stability) Sample->TGA Data Data Synthesis & Structure Elucidation XRD->Data DSC->Data TGA->Data

Self-validating experimental workflow for crystallographic and thermal characterization.

Protocol 1: Humidity-Controlled X-Ray Diffraction (XRD)

Objective: To determine the polymorphic lamellar spacing without inducing dehydration artifacts. Causality: Standard XRD stages expose samples to ambient air. Because soap hydrates are non-stoichiometric[4], ambient drying during a 30-minute scan can force an artificial phase transition (e.g., δ→β ), yielding data that does not represent the bulk material.

  • Sample Preparation: Equilibrate 50 mg of synthesized sodium petroselinate in a desiccator over a saturated salt solution (e.g., Mg(NO3​)2​ for ~53% Relative Humidity) for 48 hours.

  • Mounting: Transfer the powder to a zero-background silicon sample holder. Immediately seal the holder with a 7.5 µm Kapton® film to lock in the hydration state.

  • Instrument Parameters: Utilize a Cu-K α radiation source ( λ=1.5406 Å). Scan from 2θ=1∘ to 40∘ at a rate of 1°/min.

  • Validation: The presence of sharp low-angle peaks ( 2θ<5∘ ) confirms intact long-range lamellar ordering.

Protocol 2: Coupled DSC-TGA Thermal Profiling

Objective: To map the Krafft boundary and isolate reversible phase transitions from thermal degradation. Causality: Unsealed DSC pans allow water to evaporate during heating. This endothermic evaporation overlaps with the Krafft transition, artificially broadening the peak and skewing enthalpy ( ΔH ) calculations[5]. Coupling DSC with Thermogravimetric Analysis (TGA) validates whether a thermal event is a phase change (no mass loss) or decomposition/dehydration (mass loss).

  • TGA Baseline: Run 10 mg of the sample in an open platinum pan from 20°C to 400°C at 10°C/min under nitrogen. Identify the onset temperature of mass loss (dehydration and subsequent decarboxylation).

  • DSC Preparation: Weigh 5-8 mg of hydrated sodium petroselinate into an aluminum DSC pan. Crucial Step: Hermetically seal the pan with an aluminum lid and an O-ring press to prevent moisture escape.

  • Thermal Cycling:

    • Cycle 1 (Heating): 0°C to 80°C at 5°C/min. (Captures the Krafft dissolution endotherm).

    • Cycle 2 (Cooling): 80°C to 0°C at 5°C/min. (Captures the coagelization exotherm).

    • Cycle 3 (Heating): Repeat Cycle 1 to confirm reversibility.

  • Validation: If the endotherm in Cycle 3 perfectly matches Cycle 1, the system is self-validated as a reversible polymorphic/micellar transition, free from thermal degradation.

Conclusion

The crystallographic and thermal behavior of sodium (Z)-octadec-6-enoate is fundamentally dictated by the Δ6 positioning of its double bond. By utilizing hermetically sealed thermal analysis and humidity-controlled diffraction, researchers can accurately map its elevated coagelization thresholds and unique lamellar packing. These insights are indispensable for leveraging sodium petroselinate as a structural modifier in advanced, highly-loaded lipid nanoparticle formulations.

References

  • Wong, P. T. T., Weng, S. F., & Mantsch, H. H. (1986). Pressure effect on reversed micelles in water: An infrared spectroscopic study of aqueous dioleoyl phosphatidylethanolamine. American Institute of Physics.
  • De Mul, M. N. G., et al. (2000). Solution Phase Behavior and Solid Phase Structure of Long-Chain Sodium Soap Mixtures. ACS Langmuir.
  • Buerger, M. J., et al. (1945). The Crystalline Phases of Soap. Proceedings of the National Academy of Sciences (PNAS).
  • Gkionis, L., et al. (2020). Advances in the design of solid lipid nanoparticles and nanostructured lipid carriers for targeting brain diseases. PMC / NIH.
  • ChemRxiv. (2023). Reexamining the Enhanced Solubility of Sodium Laurate/Sodium Oleate Eutectic Mixtures. ChemRxiv.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of Sodium (Z)-octadec-6-enoate (Sodium Petroselinate)

Target Audience: Chemical biologists, formulation scientists, and lipid nanoparticle (LNP) developers. Objective: To provide a robust, self-validating methodology for the synthesis and isolation of the sodium salt of pet...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Chemical biologists, formulation scientists, and lipid nanoparticle (LNP) developers. Objective: To provide a robust, self-validating methodology for the synthesis and isolation of the sodium salt of petroselinic acid, ensuring high yield and isomeric fidelity.

Mechanistic Rationale & Substrate Profile

Petroselinic acid ((Z)-octadec-6-enoic acid) is a naturally occurring monounsaturated fatty acid predominantly sourced from the seed oils of the Apiaceae family (e.g., coriander and fennel)[1][2]. Structurally, it is a positional isomer of oleic acid, distinguished by the presence of a cis-double bond at the Δ6 position rather than the Δ9 position. This proximal unsaturation restricts the flexibility of the aliphatic tail near the polar headgroup, conferring unique packing parameters that are highly valuable in the synthesis of specialized surfactants and lipid-based drug delivery systems (3)[3].

The conversion of petroselinic acid to its corresponding sodium salt—sodium (Z)-octadec-6-enoate—relies on a direct acid-base neutralization. The critical challenge in this synthesis is avoiding the "soap effect" (micellar gelation) during base addition, which can trap unreacted starting materials and drastically reduce product purity. To counteract this, the protocol utilizes an ethanolic solvent system paired with controlled thermal parameters to maintain a homogeneous reaction phase.

Reaction PA Petroselinic Acid (Z)-octadec-6-enoic acid Intermediate Deprotonation of Carboxylic Acid PA->Intermediate Base Sodium Hydroxide (NaOH) in Ethanol Base->Intermediate Product Sodium (Z)-octadec-6-enoate (Sodium Petroselinate) + H2O Intermediate->Product Neutralization

Chemical neutralization pathway of petroselinic acid to sodium petroselinate.

Quantitative Reagent Matrix

To ensure stoichiometric precision and prevent excess basicity in the final product, reagents must be quantified meticulously. The following table outlines the standardized equivalents for a 10-gram scale synthesis.

Reagent / MaterialMW ( g/mol )Mass / VolumeEquivalentsFunction
Petroselinic Acid 282.4610.00 g1.00Primary Substrate
Sodium Hydroxide (NaOH) 40.001.41 g1.00Neutralizing Base
Absolute Ethanol 46.07120 mLSolventSolubilization / Crystallization
Deionized Water 18.022.0 mLCo-solventInitial base dissolution

Note: The target product, sodium petroselinate, has a molecular weight of 304.44 g/mol ().

Step-by-Step Experimental Methodology

Phase 1: Reagent Preparation
  • Base Solubilization: Weigh exactly 1.41 g of NaOH pellets. Dissolve the pellets in 2.0 mL of deionized water to create a concentrated aqueous solution, then dilute immediately with 20 mL of absolute ethanol.

    • Causality: Pre-dissolving NaOH in a minimal amount of water prevents the formation of insoluble sodium ethoxide and ensures the base is fully dissociated and reactive. The subsequent ethanol dilution matches the polarity of the bulk reaction solvent, preventing phase separation.

Phase 2: Solubilization and Neutralization
  • Substrate Solubilization: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 10.00 g of petroselinic acid and 100 mL of absolute ethanol. Heat the mixture to 50°C using a water bath until the solution is completely clear.

    • Causality: Petroselinic acid is highly lipophilic. Heating the ethanolic dispersion ensures the aliphatic chains are fully solvated, preventing the formation of localized aggregates that could sterically shield the carboxylate headgroups from the incoming base.

  • Dropwise Base Addition: While maintaining the temperature at 50°C and stirring vigorously (600 rpm), add the ethanolic NaOH solution dropwise over 15 minutes.

    • Causality: Rapid addition of base causes localized spikes in pH and sudden formation of surfactant micelles, which drastically increases viscosity (gelation) and halts mechanical stirring. Dropwise addition ensures a controlled, homogeneous deprotonation.

Phase 3: Maturation and Isolation
  • Thermal Reflux: Once addition is complete, raise the temperature to 60°C and allow the reaction to reflux for 2 hours.

    • Causality: This maturation period drives the neutralization to thermodynamic completion. The elevated temperature keeps the nascent sodium petroselinate dissolved, preventing premature precipitation that could encapsulate unreacted acid inside the crystal lattice.

  • Controlled Crystallization: Remove the flask from the heat source. Allow it to cool ambiently to room temperature over 1 hour, then transfer the flask to an ice bath (0–4°C) for 4 hours.

    • Causality: Sodium petroselinate exhibits a steep temperature-dependent solubility curve in ethanol. Slow, controlled cooling promotes the nucleation of high-purity crystals, leaving any unreacted organic impurities dissolved in the cold mother liquor.

  • Filtration and Drying: Recover the precipitated sodium (Z)-octadec-6-enoate via vacuum filtration using a Büchner funnel. Wash the filter cake twice with 15 mL of ice-cold ethanol. Dry the solid in a vacuum oven at 40°C for 24 hours.

    • Causality: Washing with ice-cold ethanol removes surface impurities without dissolving the product. Vacuum drying at a moderate temperature (40°C) efficiently removes the solvent without risking thermal degradation or oxidation of the sensitive Δ6 double bond.

Workflow Step1 Step 1: Solubilization Dissolve Petroselinic acid in EtOH at 50°C Step2 Step 2: Neutralization Dropwise addition of equimolar NaOH Step1->Step2 Step3 Step 3: Reflux Stir at 60°C for 2 hours Step2->Step3 Step4 Step 4: Crystallization Cool to 0-4°C to precipitate salt Step3->Step4 Step5 Step 5: Filtration & Drying Vacuum filter and dry at 40°C Step4->Step5

Step-by-step experimental workflow for the synthesis of sodium petroselinate.

Analytical Validation (Self-Validating System)

A robust protocol must be self-validating. To confirm the success of the synthesis and the purity of the sodium (Z)-octadec-6-enoate, perform the following analytical checks:

Analytical MethodTarget ObservationMechanistic Significance
FTIR Spectroscopy Disappearance of ~1710 cm⁻¹ (C=O stretch of COOH); Appearance of ~1560 cm⁻¹ and ~1420 cm⁻¹ (Asymmetric/Symmetric COO⁻ stretch).Confirms complete deprotonation of the acid and the successful formation of the carboxylate salt.
¹H NMR (in CD3OD) Shift of the α-CH2 protons from ~2.3 ppm to ~2.1 ppm. Retention of the multiplet at ~5.3 ppm.Validates the electronic shielding change at the carbonyl carbon while confirming the structural integrity of the cis-double bond.
Karl Fischer Titration < 1.0% w/w water content.Ensures the hygroscopic sodium salt is sufficiently dry, which is critical for downstream anhydrous formulation applications.

References

  • US8530683B2 - Method of obtaining a solid component rich in a petroselinic compound Source: Google Patents URL
  • Surfactants from oleic, erucic and petroselinic acid: Synthesis and properties Source: European Journal of Lipid Science and Technology URL
  • Petroselinic acid sodium salt 98% (6697-77-4)

Sources

Application

Application Note: Leveraging Sodium (Z)-octadec-6-enoate as a Bioactive Anionic Surfactant for Advanced Nanoparticle Formulation

Audience: Researchers, scientists, and drug development professionals. Introduction: Beyond Stabilization - The Rise of Bioactive Excipients In the landscape of nanomedicine, the formulation of stable, effective, and saf...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond Stabilization - The Rise of Bioactive Excipients

In the landscape of nanomedicine, the formulation of stable, effective, and safe drug delivery systems is paramount. Nanoparticles (NPs) offer unprecedented advantages in enhancing the therapeutic index of encapsulated agents, but their stability in physiological environments is critically dependent on the choice of stabilizing agents. Surfactants, amphiphilic molecules that adsorb at interfaces, are indispensable in preventing the aggregation and coalescence of newly formed nanoparticles.[1][2]

Traditionally, surfactants have been viewed as inert components, selected primarily for their physicochemical properties. However, a new paradigm is emerging: the use of "bioactive excipients" that not only fulfill their formulation role but also contribute to the therapeutic effect. Sodium (Z)-octadec-6-enoate, the sodium salt of petroselinic acid, exemplifies this new class of materials.[3] As an anionic surfactant, it provides excellent electrostatic stabilization for various nanoparticle systems.[4][5] Crucially, its origin from petroselinic acid—a fatty acid known for its anti-inflammatory and antimicrobial properties—imparts a potential secondary therapeutic benefit to the formulation.[6][7]

This guide provides a comprehensive overview of the physicochemical properties of sodium (Z)-octadec-6-enoate and delivers detailed, field-tested protocols for its application in the formulation of both polymeric and lipid-based nanoparticles. We will explore the causality behind experimental choices, ensuring a deep understanding of the formulation process from mechanism to execution.

Part 1: Physicochemical Properties & Mechanism of Action

Sodium (Z)-octadec-6-enoate, also known as sodium petroselinate, is an anionic surfactant characterized by a long C18 unsaturated hydrocarbon tail and a negatively charged carboxylate head group.[8][9] This amphiphilic structure dictates its behavior at interfaces, making it a highly effective stabilizer.

Mechanism of Nanoparticle Stabilization:

During nanoparticle formation (e.g., in an oil-in-water emulsion or a nanoprecipitation system), the hydrophobic alkyl tails of the surfactant molecules preferentially adsorb onto the surface of the nascent, non-polar nanoparticle core. This leaves the negatively charged hydrophilic carboxylate head groups oriented towards the aqueous continuous phase. The result is the formation of a dense layer of negative charge on the nanoparticle surface. This high surface charge, quantified as the zeta potential, creates strong electrostatic repulsion between individual nanoparticles, effectively overcoming the attractive van der Waals forces that would otherwise lead to aggregation.[10] This principle is fundamental to creating a colloidally stable nanodispersion.

cluster_NP Nanoparticle Core (e.g., PLGA, Lipid) cluster_Surfactant Sodium (Z)-octadec-6-enoate Adsorption cluster_Repulsion Electrostatic Repulsion core Drug s1 COO⁻ s1_tail->core s2 COO⁻ r2 s2->r2 s2_tail->core s3 COO⁻ r1 s3->r1 s3_tail->core s4 COO⁻ s4_tail->core s5 COO⁻ s5_tail->core caption Mechanism of electrostatic stabilization by Sodium (Z)-octadec-6-enoate. A 1. Organic Phase Prep Dissolve PLGA + Drug in Acetone/DMSO C 3. Nanoprecipitation Add Organic Phase to Aqueous Phase under vigorous stirring A->C Dropwise B 2. Aqueous Phase Prep Dissolve Surfactant in Deionized Water B->C D 4. Solvent Evaporation Stir overnight to remove organic solvent C->D E 5. Purification & Concentration Centrifuge and wash nanoparticle pellet D->E F Final Product Lyophilized Powder or Aqueous Suspension E->F

Caption: Nanoprecipitation workflow for PLGA NPs.

Step-by-Step Methodology:

  • Preparation of the Organic Phase:

    • Accurately weigh 100 mg of PLGA and 10 mg of the hydrophobic drug.

    • Dissolve both components in 2 mL of a suitable organic solvent (e.g., acetone).

    • Ensure complete dissolution by vortexing or brief sonication.

    • Causality: The choice of solvent is critical; it must be miscible with water and a good solvent for both the polymer and the drug to ensure a homogenous organic phase. [11]

  • Preparation of the Aqueous Phase:

    • Prepare a 10 mL aqueous solution of sodium (Z)-octadec-6-enoate. A typical starting concentration is 0.5% w/v, but this should be optimized.

    • Dissolve the surfactant in deionized water using a magnetic stirrer.

    • Causality: The surfactant concentration directly impacts particle size and stability. Insufficient surfactant leads to aggregation, while excessive amounts can result in large micelles or toxicity. [2]

  • Nanoprecipitation:

    • Place the aqueous surfactant solution on a magnetic stirrer set to a high speed (e.g., 800-1000 rpm).

    • Using a syringe pump for controlled addition, inject the organic phase into the aqueous phase at a constant rate (e.g., 1 mL/min).

    • A milky-white suspension should form instantly.

    • Causality: Rapid, controlled addition under vigorous stirring promotes fast solvent diffusion and ensures the formation of small, uniformly sized nanoparticles. Uncontrolled dumping of the organic phase will result in large, polydisperse aggregates. [12]

  • Solvent Removal and Nanoparticle Collection:

    • Leave the resulting nanosuspension stirring at room temperature in a fume hood for at least 4 hours (or overnight) to allow for the complete evaporation of the organic solvent.

    • Causality: Removing the residual organic solvent is crucial for the biocompatibility of the final formulation and for the solid-state stability of the PLGA core.

  • Purification and Storage:

    • Transfer the nanosuspension to centrifuge tubes.

    • Centrifuge at high speed (e.g., 15,000 x g for 20 minutes) to pellet the nanoparticles.

    • Discard the supernatant, which contains excess surfactant and unencapsulated drug.

    • Resuspend the pellet in deionized water and repeat the centrifugation step twice more to ensure complete removal of impurities.

    • The final pellet can be resuspended in a small volume of water for immediate use or lyophilized for long-term storage.

Protocol 2: Solid Lipid Nanoparticle (SLN) Formulation via Acid-Induced Coacervation

This technique is specifically suited for fatty acid salt surfactants like sodium (Z)-octadec-6-enoate. It leverages the pH-dependent solubility of the surfactant itself to form the nanoparticle matrix. The method involves creating a micellar solution of the surfactant at an alkaline pH and then inducing precipitation by adding an acid. [13][14] Workflow: SLN Coacervation

A 1. Micellar Solution Prep Dissolve Surfactant + Drug in aqueous stabilizer solution (pH > 7) with heating B 2. Coacervation Add coacervating solution (e.g., Lactic Acid) dropwise to lower pH A->B C 3. Precipitation & Cooling Lipid precipitates as pH drops. Cool in ice bath to complete SLN formation B->C D 4. Purification Wash via centrifugation or dialysis to remove acid and excess stabilizer C->D E Final Product Stable SLN Suspension D->E

Caption: Coacervation workflow for SLNs.

Step-by-Step Methodology:

  • Preparation of the Micellar Solution:

    • Disperse sodium (Z)-octadec-6-enoate (e.g., 200 mg) and the drug in an aqueous solution containing a polymeric stabilizer like Poloxamer 188 or PVA (e.g., 1% w/v in 10 mL of water).

    • If encapsulating a hydrophobic drug, it can be pre-dissolved with the surfactant.

    • Heat the dispersion to approximately 5-10°C above the melting point of the lipid tail while stirring to form a clear or slightly opalescent micellar solution. The pH should be alkaline.

    • Causality: Heating ensures the formation of a homogenous micellar solution of the lipid salt. The polymeric stabilizer is crucial to prevent uncontrolled aggregation during the subsequent precipitation step by providing steric hindrance. [13]

  • Acidification-Induced Coacervation:

    • While stirring the warm micellar solution, add a coacervating solution (e.g., 1M Lactic Acid) dropwise.

    • The solution will become turbid as the pH drops and the protonated petroselinic acid (which is poorly water-soluble) begins to precipitate.

    • Causality: As the acid neutralizes the carboxylate head groups (COO⁻ -> COOH), the surfactant loses its water solubility, forcing it to precipitate out of the solution as solid lipid nanoparticles.

  • Cooling and Solidification:

    • Once the turbidity is well-established, transfer the beaker to an ice bath and continue stirring for 30 minutes.

    • Causality: Rapid cooling ensures the complete precipitation and solidification of the lipid matrix, trapping the drug inside and forming stable SLNs.

  • Purification and Storage:

    • The resulting SLN suspension can be purified by dialysis against deionized water to remove the acid, salts, and excess stabilizer.

    • Alternatively, purification can be achieved by centrifugation as described in Protocol 1.

    • Store the final SLN suspension at 4°C.

Part 3: Characterization and Quality Control

Thorough characterization is essential to ensure the quality, stability, and performance of the nanoparticle formulation.

ParameterTechniqueExpected Outcome for a Successful Formulation
Particle Size & PDI Dynamic Light Scattering (DLS)Mean diameter typically < 200 nm for systemic delivery. Polydispersity Index (PDI) < 0.2, indicating a narrow, homogenous size distribution. [15]
Zeta Potential Electrophoretic Light Scattering (ELS)A highly negative value (e.g., < -25 mV) confirms strong electrostatic stabilization and predicts good colloidal stability. [16][17]
Encapsulation Efficiency (EE%) & Drug Loading (DL%) HPLC, UV-Vis Spectrophotometry (after separating free drug)High EE (>70%) and sufficient DL are desired. These values are highly dependent on the drug, polymer/lipid, and formulation method. [11]
Morphology Transmission/Scanning Electron Microscopy (TEM/SEM)Visualization should confirm spherical, non-aggregated particles consistent with DLS size measurements. [15]

Calculating Encapsulation Efficiency (EE%):

EE is determined by quantifying the amount of unencapsulated ("free") drug in the supernatant after centrifugation and comparing it to the total amount of drug initially added.

  • EE (%) = [ (Total Drug Added - Free Drug in Supernatant) / Total Drug Added ] x 100

Part 4: Troubleshooting Common Formulation Issues

ProblemPotential CauseSuggested Solution
Large Particle Size / High PDI 1. Insufficient stirring speed. 2. Surfactant concentration too low. 3. Polymer/lipid concentration too high. 4. Uncontrolled addition of organic phase.1. Increase stirring rate. 2. Increase the concentration of sodium (Z)-octadec-6-enoate. 3. Decrease the polymer/lipid concentration. [17] 4. Use a syringe pump for controlled, steady addition.
Low Zeta Potential (close to zero) 1. Insufficient surfactant coverage. 2. pH of the medium is too low (for coacervation method). 3. High ionic strength of the medium screening the surface charge.1. Increase surfactant concentration. 2. Ensure the final pH is in a range where the carboxylate group is ionized. 3. Use deionized water for formulation and resuspension.
Low Encapsulation Efficiency 1. Poor drug solubility in the core material. 2. Rapid drug diffusion into the aqueous phase during formulation. 3. Insufficient polymer/lipid to encapsulate the drug load.1. Select a core material with higher affinity for the drug. 2. Optimize the solvent system or formulation speed. 3. Increase the polymer/lipid to drug ratio.

Conclusion

Sodium (Z)-octadec-6-enoate is a powerful and versatile anionic surfactant for the formulation of both polymeric and lipid-based nanoparticles. Its ability to provide robust electrostatic stabilization, combined with its favorable safety profile and inherent bioactivity, makes it an exemplary choice for next-generation drug delivery systems. The protocols and insights provided in this guide offer a solid foundation for researchers to harness the full potential of this unique excipient, paving the way for more stable, effective, and innovative nanomedicines.

References

  • Enhancing Aqueous Stability of Anionic Surfactants in High Salinity and Temperature Conditions with SiO2 Nanoparticles - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]

  • Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]

  • Novel surfactant stabilized PLGA cisplatin nanoparticles for drug delivery applications - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]

  • Role of Surfactants in Nanotechnology and Their Applications. (n.d.). International Journal of Current Microbiology and Applied Sciences. Retrieved March 12, 2026, from [Link]

  • Solid Lipid Nanoparticles - MDPI. (2022, May 18). MDPI. Retrieved March 12, 2026, from [Link]

  • Fabrication of PLGA Nanoparticles Using Combination of PCL-PVA-PEG Copolymer as Surfactant: In-Vitro Characterization and Cytotoxicity Study - Onkologia i Radioterapia. (n.d.). Onkologia i Radioterapia. Retrieved March 12, 2026, from [Link]

  • Influence of anionic surfactant on stability of nanoparticles in aqueous solutions. (2023, July 24). Chimica Techno Acta. Retrieved March 12, 2026, from [Link]

  • Influence of Anionic Surfactant on Stability of Nanoparticles in Aqueous Solutions. (2023, July 27). The Distant Reader. Retrieved March 12, 2026, from [Link]

  • Enhancing Aqueous Stability of Anionic Surfactants in High Salinity and Temperature Conditions with SiO2 Nanoparticles. (2023, December 4). ACS Omega. Retrieved March 12, 2026, from [Link]

  • Hyaluronic Acid-Modified Cationic Lipid–PLGA Hybrid Nanoparticles as a Nanovaccine Induce Robust Humoral and Cellular Immune Responses. (2016, April 18). ACS Applied Materials & Interfaces. Retrieved March 12, 2026, from [Link]

  • Effect of surfactants and polymer composition on the characteristics of polyhydroxyalkanoate nanoparticles. (n.d.). Journal of Polymer Research. Retrieved March 12, 2026, from [Link]

  • Formulation and in vitro characterization of PLGA/PLGA-PEG nanoparticles loaded with murine granulocyte-macrophage colony-stimulating factor - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]

  • Influence of surfactants on the physical stability of Solid Lipid Nanoparticle (SLN) formulations. (2016, December 21). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Effect of Lipids and Surfactants on Solid Lipid Nanoparticle Engineering. (2010, December 20). Research Journal of Pharmacy and Technology. Retrieved March 12, 2026, from [Link]

  • Solid Lipid Nanoparticles (SLN): Formulation and Fabrication. (2023, June 15). UI Scholars Hub. Retrieved March 12, 2026, from [Link]

  • Standardised protocols for the formulation of nanoparticles with defined properties. (2018, May 30). FutForm. Retrieved March 12, 2026, from [Link]

  • Critical micelle concentration of some surfactants and thermodynamic parameters of their micellization. (2012, May). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Critical Micelle Concentrations (CMC) of the surfactants used,... (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

  • The effect of sodium octadecyl sulfate on the electrokinetic potential of metal oxides. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Petroselinic acid and its use in food. (n.d.). Google Patents.
  • The Influence of Type of Surfactant on Physicochemical Properties of Liquid Soap. (n.d.). SCRIBD. Retrieved March 12, 2026, from [Link]

  • Critical Micelle Concentration of Different Classes of EOR Surfactants under Representative Field Conditions. (n.d.). Sci-Hub. Retrieved March 12, 2026, from [Link]

  • Analysis of Micellar behavior of as Synthesized Sodium itaconate Monoesters with various Hydrophobic chain lengths. (n.d.). International Journal of ChemTech Research. Retrieved March 12, 2026, from [Link]

  • Primary Surfactants. (n.d.). INNOSPEC. Retrieved March 12, 2026, from [Link]

  • Preparation of Zein-Based Nanoparticles: Nanoprecipitation versus Microfluidic-Assisted Manufacture, Effects of PEGylation on Nanoparticle Characteristics and Cellular Uptake by Melanoma Cells - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]

  • Lipophilic Salts - Opportunities & Applications in Oral Drug Delivery. (2016, June 1). Drug Development & Delivery. Retrieved March 12, 2026, from [Link]

  • Sodium octadecenoate. (n.d.). PubChem. Retrieved March 12, 2026, from [Link]

  • sodium octanoate, 1984-06-1. (n.d.). The Good Scents Company. Retrieved March 12, 2026, from [Link]

  • Method for producing sodium periodate. (n.d.). Google Patents.
  • Synthesis and Structure of Neopentyl Sodium: A Hydrocarbon‐Soluble Reagent for Controlled Sodiation of Non‐Activated Substrates - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]

  • Formulation and Evaluation of Nanoemulsion for Targeting and Systemic Delivery of Diclofenac Sodium. (2019, August 17). SAS Publishers. Retrieved March 12, 2026, from [Link]

  • (PDF) Synthesis and Characterization of Sodium Silicate Produced from Corncobs as a Heterogeneous Catalyst in Biodiesel Production. (2021, December 25). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Preparation process of sodium selenate. (n.d.). Google Patents.

Sources

Method

Application Note: Preparation and Characterization of Ultra-Deformable Liposomes Incorporating Sodium (Z)-Octadec-6-Enoate

Introduction & Scientific Rationale The development of advanced vesicular delivery systems relies heavily on the precise modulation of lipid bilayer biophysics. While conventional liposomes are highly effective for syste...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The development of advanced vesicular delivery systems relies heavily on the precise modulation of lipid bilayer biophysics. While conventional liposomes are highly effective for systemic drug delivery, their rigid bilayer structures often limit their utility in applications requiring deep tissue penetration, such as transdermal delivery or biofilm eradication[1],[2]. To overcome this, "transfersomes"—ultra-deformable liposomes—are engineered by integrating edge activators (EAs) into the phospholipid matrix.

Sodium (Z)-octadec-6-enoate , the sodium salt of petroselinic acid, is a highly specialized monounsaturated fatty acid (C18:1, cis-6) that serves as an exceptional edge activator. Unlike its more common positional isomer, oleic acid (cis-9), the cis-6 double bond of petroselinic acid is located closer to the polar carboxylate headgroup.

Mechanistic Causality: When incorporated into a phosphatidylcholine (PC) bilayer, this proximal cis-6 kink creates a distinct steric defect higher up in the hydrophobic core. This specific packing disruption significantly increases the free volume within the bilayer, lowers the interfacial tension, and drastically enhances membrane elasticity. Furthermore, fatty acids like petroselinic acid have demonstrated unique antibiofilm properties, making these functionalized liposomes highly valuable for targeted antimicrobial therapies[3],[4].

Mechanism M1 Phosphatidylcholine (PC) Bilayer (Rigid Structure) M2 Incorporation of Sodium (Z)-octadec-6-enoate (Edge Activator) M1->M2 M3 Cis-6 Double Bond Induces Steric Kink Near Headgroup M2->M3 M4 Disruption of Lipid Packing & Increased Free Volume M3->M4 M5 Lowered Interfacial Tension & Enhanced Bilayer Elasticity M4->M5 M6 Formation of Ultra-Deformable Transfersomes M5->M6

Figure 1: Mechanistic pathway of bilayer edge activation by sodium (Z)-octadec-6-enoate.

Materials and Reagents

  • Primary Lipid: L-α-Phosphatidylcholine (Soy PC or DPPC) – Purity >99%.

  • Edge Activator: Sodium (Z)-octadec-6-enoate (Sodium Petroselinate) – Purity >98%.

  • Organic Solvents: Chloroform and Methanol (HPLC grade).

  • Hydration Medium: Phosphate-Buffered Saline (PBS), pH 7.4 (0.22 µm filtered).

  • Equipment: Rotary evaporator, nitrogen gas line, bath sonicator, benchtop extruder (e.g., Avanti Mini-Extruder), polycarbonate membranes (400 nm and 100 nm pore sizes), Dynamic Light Scattering (DLS) instrument.

Self-Validating Protocol: Thin-Film Hydration and Extrusion

The thin-film hydration method followed by membrane extrusion is the gold standard for producing homogenous, unilamellar liposomes[5],[6]. This protocol is designed with built-in quality control checkpoints to ensure reproducibility.

Step 1: Lipid Mixing and Solvent Evaporation
  • Preparation: In a clean, dry round-bottom flask, dissolve the Phosphatidylcholine and Sodium (Z)-octadec-6-enoate in a 2:1 (v/v) mixture of Chloroform:Methanol.

    • Expert Insight: Target an optimal molar ratio of 8:2 (PC:EA). Exceeding 30% EA can lead to micellization rather than liposome formation.

  • Evaporation: Attach the flask to a rotary evaporator. Set the water bath to 40 °C and rotate at 150 rpm under a gradual vacuum until the solvent is completely removed.

  • Validation Checkpoint: Visually inspect the film. It must appear as a thin, translucent, and uniform layer. A milky or opaque appearance indicates residual moisture.

  • Desiccation: Flush the flask with nitrogen gas and place it in a vacuum desiccator overnight (or for at least 4 hours) to remove trace organic solvents.

Step 2: Thin-Film Hydration
  • Hydration: Add the pre-warmed hydration medium (PBS, pH 7.4) to the flask to achieve a final lipid concentration of 10 mg/mL.

    • Critical Parameter: The hydration temperature must be at least 5–10 °C above the phase transition temperature ( Tm​ ) of the primary lipid to ensure the lipid is in the fluid crystalline phase[5].

  • Agitation: Vortex the flask vigorously for 5–10 minutes, alternating with 1-minute intervals in a bath sonicator until the lipid film is completely suspended.

  • Validation Checkpoint: The resulting suspension should be milky and heterogeneous, confirming the successful formation of Multilamellar Vesicles (MLVs)[6].

Step 3: Size Reduction via Extrusion
  • Assembly: Assemble the benchtop extruder equipped with a heating block (set above the lipid Tm​ ). Load a 400 nm polycarbonate membrane, flanked by filter supports.

  • Pre-Extrusion: Pass the MLV suspension through the 400 nm membrane 5 times.

    • Validation Checkpoint: Monitor the syringe pressure. If resistance is excessively high, the MLVs are too large; pre-sonicate the sample for 2 minutes before proceeding.

  • Final Extrusion: Replace the membrane with a 100 nm polycarbonate filter. Pass the suspension through the membrane 11 to 15 times (always ending on an odd number to ensure the final volume is collected in the destination syringe, leaving large debris behind).

Workflow N1 Lipid Mixing (PC + EA) N2 Solvent Evaporation (Rotary Evaporator) N1->N2 N3 Thin Lipid Film N2->N3 N4 Hydration (PBS, >Tm) N3->N4 N5 MLVs N4->N5 N6 Extrusion (100nm Membrane) N5->N6 N7 Ultra-Deformable SUVs N6->N7

Figure 2: Workflow for thin-film hydration and extrusion of transfersomes.

Quantitative Data & Characterization

Post-preparation, the liposomes must be characterized using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS). The incorporation of the anionic sodium petroselinate will impart a negative surface charge, enhancing colloidal stability via electrostatic repulsion.

Table 1: Effect of PC to Sodium Petroselinate Ratio on Vesicle Characteristics

PC:EA Molar RatioMean Vesicle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Deformability IndexStructural State
10:0 (Control)115 ± 50.12-5.2 ± 1.11.0Rigid Liposome
9:1108 ± 40.15-18.4 ± 2.04.5Moderate Elasticity
8:2 (Optimal) 95 ± 6 0.18 -28.6 ± 1.5 8.2 Highly Deformable
7:3140 ± 120.35-32.1 ± 2.4N/AMixed Micellar Transition

Note: The Deformability Index is calculated based on the extrusion rate of the vesicles through a microporous membrane under constant pressure compared to control liposomes.

Troubleshooting Guide

Table 2: Common Experimental Deviations and Corrective Actions

Observation / IssueProbable CausalityCorrective Action (Self-Validation)
Incomplete lipid film drying Residual aqueous or organic solvent trapped in the lipid matrix.Extend vacuum desiccation time to >4 hours or overnight. Ensure the initial solvent ratio is strictly 2:1 CHCl3:MeOH.
High extrusion pressure / Membrane rupture MLVs are too large, or the extrusion temperature is below the lipid Tm​ .Pre-sonicate the MLV suspension for 2-3 mins. Verify the heating block temperature is at least 5 °C above the Tm​ .
High PDI (>0.25) after 100 nm extrusion Insufficient passes through the polycarbonate membrane.Increase the number of extrusion passes to 15-21 times. Verify membrane integrity post-extrusion.
Sudden drop in vesicle size (<50 nm) Excessive EA concentration (>30 mol%) leading to bilayer solubilization.Reduce the molar ratio of Sodium (Z)-octadec-6-enoate to 20 mol% to prevent the transition from vesicles to mixed micelles.

References

  • Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. Springer Protocols / PubMed.[Link]

  • Preparation and Evaluation of Novel Transfersomes Combined with the Natural Antioxidant Resveratrol. National Center for Biotechnology Information (PMC).[Link]

  • Phospholipid-Based Vesicular Systems as Carriers for the Delivery of Active Cosmeceutical Ingredients. National Center for Biotechnology Information (PMC).[Link]

  • Anti-staphylococcal fatty acids: mode of action, bacterial resistance and implications for therapeutic application. National Center for Biotechnology Information (PMC).[Link]

  • Antibiofilm and antifungal activities of medium-chain fatty acids against Candida albicans via mimicking of the quorum-sensing molecule farnesol. National Center for Biotechnology Information (PMC).[Link]

Sources

Application

Application Notes &amp; Protocols: High-Purity Extraction and Chromatographic Purification of Sodium (Z)-octadec-6-enoate

An Application Guide for Researchers and Drug Development Professionals Abstract Sodium (Z)-octadec-6-enoate, the sodium salt of petroselinic acid, is a monounsaturated fatty acid salt of significant interest in the cosm...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

Sodium (Z)-octadec-6-enoate, the sodium salt of petroselinic acid, is a monounsaturated fatty acid salt of significant interest in the cosmetic, pharmaceutical, and oleochemical industries.[1][2] Unlike its common isomer, oleate, the double bond in petroselinate is at the Δ6 position, which imparts distinct physicochemical properties, such as a higher melting point (30 °C for the acid versus 14 °C for oleic acid).[1][2] This difference is critical for its application in formulations requiring specific thermal characteristics. This guide provides a comprehensive, in-depth overview of the methodologies for extracting petroselinic acid from natural sources, its conversion to the sodium salt, and subsequent high-purity chromatographic separation. The protocols are designed for researchers, scientists, and professionals in drug development, emphasizing the scientific rationale behind each step to ensure reproducibility and validation.

Introduction: The Significance of (Z)-octadec-6-enoate

Petroselinic acid is predominantly found as a triglyceride (tripetroselinin) in the seed oils of plants from the Apiaceae (e.g., coriander, parsley, fennel) and Araliaceae families.[1][2][3][4] Its unique structure makes it a valuable renewable resource. The corresponding sodium salt, sodium (Z)-octadec-6-enoate, functions as an anionic surfactant, emulsifier, and active ingredient carrier.[5] Achieving high purity is paramount for its use in regulated applications, where contaminants such as other fatty acid salts (e.g., sodium oleate, linoleate) or processing residues can affect product performance, stability, and safety.

This document outlines a multi-stage process:

  • Extraction and Hydrolysis: Obtaining crude petroselinic acid from plant seeds.

  • Intermediate Purification: Isolating petroselinic acid from other fatty acids.

  • Saponification: Controlled conversion of purified petroselinic acid to its sodium salt.

  • Chromatographic Finishing: Final purification using advanced chromatographic techniques to achieve >99% purity.

Stage 1: Extraction of Crude Petroselinic Acid from Natural Sources

The primary challenge in obtaining sodium (Z)-octadec-6-enoate is the initial isolation of its precursor, petroselinic acid, from a complex lipid matrix. The seeds of Coriandrum sativum (coriander) are an excellent and economically viable source, containing 31% to 75% petroselinic acid in their seed oil.[2]

Principle of Extraction and Saponification

The process begins with the extraction of the total lipid content (oil) from the seeds. This oil is primarily composed of triglycerides. The ester bonds of these triglycerides are then cleaved through alkaline hydrolysis (saponification), a reaction that yields glycerol and a mixture of fatty acid salts.[2][6] Subsequent acidification protonates these salts, releasing the free fatty acids (FFAs).

Protocol 1: Soxhlet Extraction and Saponification

This protocol describes a robust lab-scale method for obtaining a mixed free fatty acid fraction rich in petroselinic acid.

Materials:

  • Dried coriander (Coriandrum sativum) seeds, finely ground

  • Soxhlet extraction apparatus[7]

  • n-Hexane (ACS grade)

  • Sodium hydroxide (NaOH) solution, 3 N

  • Hydrochloric acid (HCl) solution, 3 N

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Oil Extraction: a. Weigh approximately 50 g of finely ground coriander seeds and place them into a cellulose extraction thimble. b. Assemble the Soxhlet apparatus with 300 mL of n-hexane in the boiling flask. c. Heat the flask to maintain a gentle boil, allowing the solvent to cycle through the seed material for 6-8 hours. This continuous extraction ensures a high yield of oil.[7] d. After extraction, distill the n-hexane using a rotary evaporator to recover the crude coriander seed oil.

  • Alkaline Hydrolysis (Saponification): a. Transfer the extracted oil (e.g., ~10 g) to a 250 mL round-bottom flask. b. Add 80 mL of 3 N NaOH solution. The use of a strong base is necessary to efficiently hydrolyze the triglyceride ester bonds.[2][6] c. Reflux the mixture with vigorous stirring for 2.5 hours.[2] The solution should become homogenous, indicating the completion of saponification. d. Cool the reaction mixture to room temperature.

  • Acidification and FFA Extraction: a. Carefully acidify the cooled soap mixture to pH 1 by slowly adding 3 N HCl solution while stirring. This step protonates the fatty acid salts to yield water-insoluble free fatty acids. b. Transfer the acidified mixture to a separatory funnel and extract the FFAs with three 50 mL portions of n-hexane. c. Combine the organic (hexane) layers and wash with deionized water until the aqueous layer is neutral. d. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude mixed fatty acid product.

Stage 2: Intermediate Purification via Low-Temperature Crystallization

The crude FFA mixture contains petroselinic acid along with other saturated and unsaturated fatty acids (e.g., oleic, linoleic, palmitic). A critical purification step is required before final conversion and chromatography. This is effectively achieved by exploiting the difference in melting points between petroselinic acid (30 °C) and its primary isomer, oleic acid (14 °C).[2]

Protocol 2: Selective Crystallization of Petroselinic Acid

Materials:

  • Crude mixed fatty acids from Protocol 1

  • Absolute ethanol, pre-chilled to -20 °C

  • Vacuum filtration apparatus

Procedure:

  • Dissolve the crude fatty acid mixture in a minimal amount of absolute ethanol at room temperature.

  • Cool the solution to -20 °C and hold for 4-6 hours without agitation.[2] Petroselinic acid, having a higher melting point, will selectively crystallize while oleic and linoleic acids remain in the ethanolic solution.

  • Rapidly filter the cold suspension through a pre-chilled Büchner funnel using vacuum filtration to collect the white, solid crystals of petroselinic acid.

  • Wash the crystals sparingly with ice-cold absolute ethanol to remove residual soluble impurities.

  • Dry the purified petroselinic acid under vacuum. This procedure can yield petroselinic acid with a purity of over 80%.[2]

Stage 3: Synthesis of Sodium (Z)-octadec-6-enoate

With purified petroselinic acid in hand, the final conversion to its sodium salt is a controlled acid-base neutralization.

Protocol 3: Controlled Saponification

Materials:

  • Purified petroselinic acid from Protocol 2

  • Ethanol (95%)

  • Sodium hydroxide (NaOH), 1.0 M solution

  • Phenolphthalein indicator

Procedure:

  • Dissolve a known mass of purified petroselinic acid (e.g., 10 g) in 100 mL of 95% ethanol.

  • Add a few drops of phenolphthalein indicator.

  • Slowly titrate the solution with 1.0 M NaOH with constant stirring until a faint, persistent pink color is observed. This ensures a stoichiometric reaction, avoiding excess NaOH which would be an impurity.

  • Evaporate the ethanol using a rotary evaporator.

  • The resulting solid is high-purity, unrefined sodium (Z)-octadec-6-enoate. Further drying under vacuum will remove residual water.

Stage 4: High-Purity Chromatographic Purification

For pharmaceutical and high-end cosmetic applications, chromatographic methods are employed to remove trace impurities and achieve purities exceeding 99%. Both Solid-Phase Extraction (SPE) and High-Performance Liquid Chromatography (HPLC) are powerful tools for this purpose.

Workflow for Extraction and Purification

The overall process from raw material to the final purified product is summarized in the workflow diagram below.

G cluster_0 Stage 1: Extraction & Hydrolysis cluster_1 Stage 2 & 3: Purification & Synthesis cluster_2 Stage 4: Chromatographic Finishing A Coriander Seeds B Soxhlet Extraction (Hexane) A->B C Crude Seed Oil B->C D Alkaline Hydrolysis (NaOH) C->D E Mixed Fatty Acid Soaps D->E F Acidification (HCl) E->F G Crude Mixed FFAs F->G H Low-Temp Crystallization (Ethanol, -20°C) G->H I Purified Petroselinic Acid H->I J Controlled Saponification (Stoichiometric NaOH) I->J K Crude Sodium (Z)-octadec-6-enoate J->K L SPE or Prep-HPLC K->L M High-Purity Sodium (Z)-octadec-6-enoate (>99%) L->M

Caption: Overall workflow from plant material to purified product.

Protocol 4: Solid-Phase Extraction (SPE) for Class Separation

SPE is an excellent technique for rapidly separating lipid classes.[8][9] An aminopropyl-bonded silica phase can be used in an anion-exchange mode to retain free fatty acids (or their salts) while allowing neutral lipids to pass through.

Principle: The aminopropyl stationary phase is protonated under acidic conditions and can retain anionic species like carboxylates. Elution is achieved by disrupting this ionic interaction.

Materials:

  • Aminopropyl-bonded silica SPE cartridge (e.g., 500 mg, 6 mL)

  • Crude sodium (Z)-octadec-6-enoate dissolved in Chloroform:Isopropanol (2:1, v/v)

  • Solvent 1 (Wash): Chloroform:Isopropanol (2:1, v/v)

  • Solvent 2 (Elution): Diethyl ether with 2% acetic acid (v/v)

  • SPE vacuum manifold

Procedure:

  • Conditioning: Condition the aminopropyl SPE cartridge by passing 5 mL of hexane followed by 5 mL of chloroform:isopropanol (2:1) through it.

  • Loading: Dissolve ~50 mg of the crude sodium salt in 1 mL of chloroform:isopropanol (2:1) and load it onto the cartridge.

  • Washing: Wash the cartridge with 10 mL of Solvent 1 (chloroform:isopropanol). This step elutes any remaining neutral lipids (e.g., unreacted triglycerides, sterols) that may be present as impurities.[10][11] Discard the eluate.

  • Elution: Elute the retained fatty acid salt by passing 10 mL of Solvent 2 (diethyl ether with 2% acetic acid) through the cartridge. The acetic acid protonates the carboxylate, disrupting the ionic bond with the stationary phase and allowing the free fatty acid to elute.[10]

  • Post-Elution: The eluted fraction contains purified petroselinic acid. To obtain the sodium salt, evaporate the solvent and repeat the controlled saponification described in Protocol 3.

G cluster_spe SPE Purification Workflow cluster_fractions Collected Fractions Condition 1. Condition Cartridge (Hexane, Chloroform/Isopropanol) Load 2. Load Sample (Crude Sodium Salt in Chloroform/Isopropanol) Condition->Load Wash 3. Wash (Chloroform/Isopropanol) Load->Wash Elute 4. Elute (Diethyl Ether + 2% Acetic Acid) Wash->Elute Waste Waste (Neutral Lipids) Wash->Waste Product Product (Purified Petroselinic Acid) Elute->Product

Caption: Workflow for Solid-Phase Extraction (SPE) purification.

Protocol 5: Preparative Reversed-Phase HPLC (RP-HPLC)

For the highest purity, preparative RP-HPLC is the method of choice. It separates fatty acids based on differences in hydrophobicity arising from chain length and degree of unsaturation.[12][13]

Instrumentation & Columns:

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: Water with 0.1% Formic Acid

  • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Rationale: The acidic mobile phase ensures that the sodium salt is converted to the free acid form in situ, leading to better peak shape and retention on the C18 column.[13]

Procedure:

  • Sample Preparation: Dissolve the crude sodium (Z)-octadec-6-enoate in the initial mobile phase composition (e.g., 85% B) to a concentration of 10-20 mg/mL. Filter through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Flow Rate: 20 mL/min

    • Detection: UV at 205 nm (for detecting the carboxyl group)

    • Gradient Program: A shallow gradient is often most effective for separating isomers.

Time (min)% Solvent A% Solvent B
0.01585
20.0595
25.0595
25.11585
30.01585
  • Injection and Fraction Collection: a. Equilibrate the column with the initial mobile phase conditions for at least 10 column volumes. b. Inject the prepared sample. In reversed-phase chromatography, more unsaturated fatty acids (like linoleic acid) will elute earlier than less saturated ones of the same chain length, and shorter chain fatty acids will elute before longer ones.[12] Petroselinic acid (18:1) will elute after linoleic acid (18:2) and before palmitic acid (16:0). Its separation from oleic acid (18:1) is challenging and relies on the subtle polarity differences imparted by the double bond position. c. Collect the fractions corresponding to the main peak of petroselinic acid.

  • Post-Purification: a. Combine the pure fractions. b. Remove the acetonitrile/water mobile phase via rotary evaporation or lyophilization. c. Convert the resulting purified petroselinic acid back to its sodium salt using the controlled saponification method in Protocol 3.

Conclusion

The successful isolation and purification of sodium (Z)-octadec-6-enoate require a multi-step, systematic approach. By combining classical chemical methods like solvent extraction and crystallization with modern chromatographic techniques such as SPE and preparative HPLC, it is possible to produce this valuable compound at very high purity levels. The protocols detailed in this guide provide a robust framework for researchers and developers, emphasizing the underlying scientific principles to ensure reliable and scalable results.

References

  • Google Patents. (n.d.). Method of obtaining a solid component rich in a petroselinic compound.
  • Jenkins, T. C. (1997). Method for Extraction and Separation by Solid Phase Extraction of Neutral Lipid, Free Fatty Acids, and Polar Lipid from Mixed Microbial Cultures. Journal of Agricultural and Food Chemistry, 45(1), 132-135.
  • Christie, W. W. (2019, July 23). Solid-phase extraction columns in the analysis of lipids. AOCS. Retrieved from [Link]

  • Prieto, J. A., Ebeler, S. E., & Kinsella, J. E. (1992). Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis. In Lipid Analysis in Oils and Fats (pp. 1-10). Springer, Berlin, Heidelberg.
  • Ben-Yedder, W., et al. (2023). Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties. Molecules, 28(22), 7689.
  • Undeland, I., et al. (2008). Solid Phase Extraction as a Tool to Separate Lipid Classes and Study Deterioration of Marine Lipids. Journal of Aquatic Food Product Technology, 17(4), 365-384.
  • Google Patents. (n.d.). Method of obtaining a solid component rich in a petroselinic compound.
  • Pérez-Camino, M. C., & Cert, A. (1999). Update on solid-phase extraction for the analysis of lipid classes and related compounds.
  • De Vrieze, M., et al. (2016). Petroselinic acid purification and its use for the fermentation of new sophorolipids. AMB Express, 6(1), 23.
  • Avola, G., et al. (2001). The genus Thapsia as a source of petroselinic acid. Lipids, 36(8), 855-859.
  • Sac State Scholars. (2012). Analysis of fatty acids using high-performance liquid chromatography with charged aerosol detection. Retrieved from [Link]

  • Christie, W. W. (2019, July 23). Fatty Acid Analysis by HPLC. AOCS. Retrieved from [Link]

  • Wang, Y., et al. (2024). Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. Molecules, 29(12), 2896.
  • Homan, R., & Anderson, M. K. (1998). Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography. Analytical Biochemistry, 258(1), 13-19.
  • Taylor & Francis. (n.d.). Saponification – Knowledge and References. Retrieved from [Link]

  • Waters Corporation. (2022). DETERMINATION OF FATTY ACIDS COMPOSITION IN POLYSORBATES 80 AND 20 PHARMACEUTICAL RAW MATERIALS BY HPLC WITH MASS DETECTION. Retrieved from [Link]

  • Coscarella, M., et al. (2023). Alternative Assisted Extraction Methods of Phenolic Compounds Using NaDESs. International Journal of Molecular Sciences, 25(1), 117.
  • Coscarella, M., et al. (2023). Alternative Assisted Extraction Methods of Phenolic Compounds Using NaDESs. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of sodium iso-octoate.
  • PubChem. (2026, March 7). Sodium (6E)-octadec-6-enoate. Retrieved from [Link]

  • Google Patents. (n.d.). Novel method for synthesizing and purifying sucrose octasulphonate sodium salt.
  • Lainšček, D., et al. (2023). High Recovery Chromatographic Purification of mRNA at Room Temperature and Neutral pH. Pharmaceutics, 15(9), 2325.
  • Palomino, F., et al. (1999). Extraction of polyphenolic compounds from grape seeds with near critical carbon dioxide.
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  • Knauer. (n.d.). Large scale purification – of oligonucleotides with ion exchange chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing and purifying paired ion chromatography reagent sodium hexanesulfonate.
  • Brandi, L., et al. (1997). New chromatographic and biochemical strategies for quick preparative isolation of tRNA. Nucleic Acids Research, 25(16), 3323-3328.
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  • Zhang, T., et al. (2022). Formation and Inhibition Mechanism of Na8SnSi6O18 during the Soda Roasting Process for Preparing Na2SnO3. Minerals, 12(12), 1569.
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Technical Notes & Optimization

Troubleshooting

Troubleshooting precipitation of sodium (Z)-octadec-6-enoate in cold buffer solutions

Technical Support Center: Sodium (Z)-octadec-6-enoate Solutions Welcome to the technical support guide for handling Sodium (Z)-octadec-6-enoate. This resource is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Sodium (Z)-octadec-6-enoate Solutions

Welcome to the technical support guide for handling Sodium (Z)-octadec-6-enoate. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility and stability of this long-chain fatty acid salt, particularly in cold buffer systems. Our goal is to provide not just solutions, but a foundational understanding of the physicochemical principles governing its behavior.

Section 1: Understanding the Core Challenge

Sodium (Z)-octadec-6-enoate, the sodium salt of petroselinic acid, is an anionic surfactant with a long 18-carbon chain.[1][2] Its utility in formulations is often complicated by its tendency to precipitate, especially upon cooling. This behavior is not an anomaly but is governed by fundamental chemical properties, primarily its pH-dependent solubility and its Krafft point.

  • pH and pKa: Like all fatty acid salts, its solubility is critically dependent on the pH of the aqueous solution. The pKa of the parent carboxylic acid, petroselinic acid, is estimated to be around 4.89.[1][2] Below this pH, the carboxylate anion (-COO⁻) becomes protonated to form the much less soluble free fatty acid (-COOH), leading to precipitation. To maintain solubility, the buffer pH must be kept significantly above the pKa.

  • The Krafft Point (Tₖ): The Krafft point is a critical temperature for ionic surfactants. Below the Krafft point, the solubility of the surfactant is very low, and it exists as hydrated crystals.[3] Above the Krafft point, there is a sharp increase in solubility, and the surfactant molecules can readily form micelles above a certain concentration (the Critical Micelle Concentration, or CMC).[3][4] Precipitation in cold buffers is often a direct result of the solution's temperature dropping below the Krafft point of the fatty acid salt.

PropertyValueSource
Chemical Name Sodium (Z)-octadec-6-enoate-
Synonyms Sodium Petroselinate[2]
Molecular Formula C₁₈H₃₃NaO₂[5]
Parent Acid pKa ~4.89[1][2]
Parent Acid Melting Point 29.5-30.1 °C[1][6]
Water Solubility Practically insoluble (as free acid)[1][2]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why did my clear solution of sodium (Z)-octadec-6-enoate turn cloudy and precipitate when I placed it in the refrigerator?

A1: This is the most common issue and is almost always related to the Krafft point . When the temperature of your solution drops below the Krafft point, the solubility of the surfactant decreases dramatically, causing the molecules to come out of solution and form a crystalline precipitate.[3][4] The solution will typically become clear again upon warming it back up above this temperature.

Q2: I dissolved the sodium salt in a pH 7.4 buffer, but it's still hazy. What's wrong?

A2: While pH 7.4 is well above the pKa of ~4.89, several factors could still cause haziness:

  • Insufficient pH: For long-chain fatty acids, a pH of 7.4 may not be high enough to ensure complete and stable solubilization, especially at higher concentrations. A pH of 8.0 or higher is often recommended to maximize the population of the soluble carboxylate form.

  • Concentration: You may be near or above the solubility limit at that specific temperature and pH, even if it's above the Krafft point.[7]

  • Buffer Ions (Salting Out): High concentrations of certain salts in your buffer (high ionic strength) can decrease the solubility of the fatty acid salt, a phenomenon known as "salting out".[8][9] Divalent cations (e.g., Ca²⁺, Mg²⁺) are particularly problematic as they can form insoluble fatty acid salts.

Q3: Can I just add more of the compound to my cold buffer and sonicate it?

A3: This approach is unlikely to be effective and is not recommended. If the buffer temperature is below the Krafft point, no amount of mechanical energy (like sonication) will overcome the thermodynamic tendency of the compound to crystallize. The key is to provide enough thermal energy to exceed the Krafft temperature before attempting to fully dissolve the compound.

Q4: What is the difference between the Krafft point and the cloud point?

A4: The Krafft point applies to ionic surfactants and is the temperature below which they precipitate from solution.[3] The cloud point is a phenomenon associated with non-ionic surfactants, where they phase-separate and form a cloudy solution upon heating. These are distinct and opposite temperature-dependent behaviors.

Section 3: Systematic Troubleshooting Guide

Problem A: Immediate Precipitation Upon Cooling to 4°C

This is a classic Krafft point issue. The temperature of the solution has fallen below the point where the surfactant can remain dissolved as monomers or micelles.

Caption: Troubleshooting workflow for precipitation upon cooling.

  • Determine the Approximate Krafft Point:

    • Protocol: Prepare a dilute (~1%) solution of your sodium (Z)-octadec-6-enoate in your buffer system. Heat gently until the solution is completely clear. Place the solution in a cooling water bath with a thermometer and gentle stirring. Record the temperature at which the solution first becomes turbid. This is a practical approximation of the Krafft point in your specific medium.

    • Causality: Knowing this temperature provides a critical parameter for your experiments. All subsequent work with the solution should be conducted above this temperature.[3]

  • Formulation Modification (If cold storage is required):

    • Co-solvents: The addition of a co-solvent like ethanol or glycerol can disrupt the crystal lattice of the fatty acid salt, effectively lowering its Krafft point.

    • Protocol: Prepare your buffer. Before adding the fatty acid salt, add a co-solvent (e.g., start with 5-10% v/v ethanol). Then, proceed with the standard dissolution protocol (heating, stirring). Test this new formulation for stability at 4°C.

    • Causality: Co-solvents increase the entropy of the system and can interfere with the hydrophobic interactions required for crystallization, thus lowering the Krafft temperature.

Problem B: Solution is Hazy or Forms Precipitate at Room Temperature

This indicates a fundamental solubility issue, likely related to pH, ionic strength, or concentration.

G cluster_factors Primary Factors cluster_state Resulting State pH Buffer pH Solubility Solubility Limit pH->Solubility > pKa increases Concentration Surfactant Conc. Concentration->Solubility exceeds limit IonicStrength Buffer Ionic Strength IonicStrength->Solubility high 'salts out' Precipitate Precipitate / Haze Solubility->Precipitate

Caption: Factors influencing solubility at room temperature.

  • Optimize Buffer pH:

    • Protocol: Prepare several small batches of your buffer at varying pH values (e.g., 7.5, 8.0, 8.5, 9.0). Attempt to dissolve your target concentration of sodium (Z)-octadec-6-enoate in each buffer at a constant temperature (e.g., 40°C). Observe which pH yields a consistently clear solution upon cooling to room temperature.

    • Causality: Increasing the pH further above the pKa (~4.89) shifts the equilibrium RCOOH <=> RCOO⁻ + H⁺ far to the right, maximizing the concentration of the highly soluble carboxylate anion and preventing protonation.[10]

  • Evaluate Buffer Ionic Strength:

    • Protocol: If your current buffer has a high salt concentration (e.g., >150 mM), prepare a new buffer with the same pH but a lower salt concentration (e.g., 25-50 mM). Compare the solubility of the fatty acid salt in both buffers.

    • Causality: High concentrations of electrolyte ions can compete for water molecules needed to hydrate the surfactant headgroups, reducing solubility. This is the "salting-out" effect.[8][9]

  • Proper Dissolution Technique:

    • Protocol: Best Practices for Solubilization

      • Water First: Always start by adding the required volume of buffer or water to the vessel.

      • Heat & Stir: Begin stirring the buffer and warm it to a temperature at least 10-15°C above the expected Krafft point (a good starting point is 40-50°C).

      • Slow Addition: Add the sodium (Z)-octadec-6-enoate powder slowly to the vortex of the stirring buffer.[11] Do not dump the powder in all at once, as this can lead to the formation of clumps that are difficult to dissolve.

      • Dissolve Completely: Continue heating and stirring until the solution is completely clear and free of particulates.

      • Cool to Use-Temperature: Allow the solution to cool slowly to the final working temperature (while ensuring it remains above the Krafft point if it will not be used immediately).

    • Causality: Heating provides the necessary energy to overcome the activation energy of dissolution and surpass the Krafft temperature. Slow addition ensures that individual particles are wetted and dissolved before they can aggregate into difficult-to-dissolve lumps.[11]

Section 4: References

  • Petroselinic acid - Grokipedia. Grokipedia. Available at:

  • 593-39-5(PETROSELINIC ACID) Product Description. ChemicalBook. Available at:

  • A Deep Dive into the Critical Micelle Concentration of Sodium Oleate in Aqueous Solutions. Benchchem. Available at:

  • Interaction Features of Sodium Oleate and Oxyethylated Phosphoric Acid Esters with the Apatite Surface. PMC. Available at:

  • Petroselinic Acid CAS# 593-39-5: Odor profile, Molecular properties, Regulation. Scent.vn. Available at:

  • Micellization Transformations of Sodium Oleate Induced by Gas Nucleation. Langmuir. Available at:

  • Question on the critical concentration of the micelle of sodium oleate. ResearchGate. Available at:

  • Ionic Strength Effects on the Critical Micellar Concentration of Ionic and Nonionic Surfactants: The Binding Model. ResearchGate. Available at:

  • Effects of pH and Ionic Strength on Aggregation of Surfactants and Preservatives in Biologic Drug Formulations. University of Colorado Boulder. Available at:

  • Solubility of long-chain fatty acids in phosphate buffer at pH 7.4. PubMed. Available at:

  • What is the Critical micelle concentration of sodium oleate? ResearchGate. Available at:

  • Showing Compound petroselinate (FDB031099). FooDB. Available at:

  • petroselinic acid | 4712-34-9. ChemicalBook. Available at:

  • A recent overview of surfactant–drug interactions and their importance. RSC Publishing. Available at:

  • Dissolution Method Troubleshooting: An Industry Perspective. American Pharmaceutical Review. Available at:

  • Dissolution Method Troubleshooting. PharmTech. Available at:

  • What factors affect solubility? AAT Bioquest. Available at:

  • Krafft point phenomena. ResearchGate. Available at:

  • factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD. Available at:

  • Krafft temperature and critical micelle concentration (CMC) of different sodium soaps. ResearchGate. Available at:

  • Ionic Strength and pH as Control Parameters for Spontaneous Surface Oscillations. Langmuir - ACS Publications. Available at:

  • IUPAC–NIST Solubility Data Series. 105. Solubility of Solid Alkanoic Acids, Alkenoic Acids, Alkanedioic Acids, and Alkenedioic. AIP Publishing. Available at:

  • Ionic Strength Effects on the Critical Micellar Concentration of Ionic and Nonionic Surfactants: The Binding Model. Langmuir - ACS Publications. Available at:

  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Available at:

  • Reexamining the Enhanced Solubility of Sodium Laurate/Sodium Oleate Eutectic Mixtures. ChemRxiv. Available at:

  • Dissolve Softener Flake in Cold Water: SOP (No Lumps, No Spots). Skychem Group. Available at:

  • Troubleshooting Surfactant-Based Formulas: Fixing Viscosity. MB Cosmetics Academy. Available at:

  • Salt Selection & Buffer Preparation. Sigma-Aldrich. Available at:

  • Sodium Decanoate - BioSpectra. BioSpectra. Available at:

  • Krafft points of some mixtures based on individual sodium soaps. ResearchGate. Available at:

  • Sodium decanoate (C4151) - Product Information Sheet. Sigma-Aldrich. Available at:

  • Sodium (6E)-octadec-6-enoate. PubChem. Available at:

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available at:

  • The Krafft temperature of surfactant solutions. ResearchGate. Available at:

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Optimization

Optimizing the solubility of sodium petroselinate in polar organic solvents

Answering the user's request.## Technical Support Center: Optimizing the Solubility of Sodium Petroselinate in Polar Organic Solvents Prepared by the Office of the Senior Application Scientist Welcome to the technical su...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Technical Support Center: Optimizing the Solubility of Sodium Petroselinate in Polar Organic Solvents

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for sodium petroselinate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the solubility of sodium petroselinate in polar organic solvents. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring your success.

Frequently Asked Questions (FAQs)

Q1: What is sodium petroselinate and why is its solubility in organic solvents critical?

Sodium petroselinate is the sodium salt of petroselinic acid (cis-6-Octadecenoic acid), a long-chain monounsaturated fatty acid.[1][2][3] Its structure consists of a long, nonpolar hydrocarbon tail and a polar, ionic carboxylate head (COO-Na+). This amphiphilic nature makes its solubility behavior complex. In drug development and biochemical research, achieving a desired concentration in a non-aqueous, polar organic solvent is often crucial for formulation, reaction chemistry, and various assays.[4] For instance, creating stable stock solutions for cell-based assays or as a precursor in organic synthesis requires precise control over its solubility.

Q2: What is the fundamental principle governing the solubility of sodium petroselinate?

The primary principle is "like dissolves like".[5][6] This means that a solute will dissolve best in a solvent that has a similar polarity. Sodium petroselinate is an ionic salt, making its carboxylate head highly polar and hydrophilic. However, its 18-carbon tail is very nonpolar and hydrophobic. Therefore, its solubility in a given polar organic solvent depends on the solvent's ability to effectively solvate both the ionic head and, to some extent, accommodate the long hydrocarbon tail.[7] Solvents with high dielectric constants are generally better at stabilizing the separated sodium and petroselinate ions, which is a key step in the dissolution process.[8]

Q3: Which polar organic solvents are generally recommended for sodium petroselinate?

Based on the principles of chemical similarity and data for related long-chain fatty acid salts, the following solvents are common starting points. Solubility can vary significantly, so experimental verification is always necessary.

SolventTypeRationale for UseExpected Qualitative Solubility
EthanolProticThe hydroxyl group can hydrogen bond with the carboxylate head, and its shorter alkyl chain can interact with the solute's tail.Soluble to Slightly Soluble
MethanolProticMore polar than ethanol, providing strong solvation for the ionic head, but may be less effective for the nonpolar tail.[9]Soluble to Slightly Soluble
Dimethyl Sulfoxide (DMSO)AproticA highly polar aprotic solvent capable of effectively solvating cations.[10]Often Soluble
N,N-Dimethylformamide (DMF)AproticSimilar to DMSO, it is a polar aprotic solvent with a high dielectric constant.Often Soluble
Propylene GlycolProticA common co-solvent in formulations, its structure balances polar hydroxyl groups with a nonpolar backbone.Potentially Soluble, good co-solvent
Q4: How does temperature affect the solubility of sodium petroselinate?

For most solid solutes, including sodium petroselinate, solubility in a liquid solvent increases with temperature.[6] Increasing the temperature provides the system with more thermal energy. This energy enhances the motion of solvent molecules and helps overcome the lattice energy of the solid salt and the intermolecular forces between solute molecules, facilitating dissolution. However, be aware that upon cooling, a supersaturated solution may form, leading to precipitation.

Troubleshooting Guide

This section addresses common issues encountered during the dissolution of sodium petroselinate.

Problem: My solution is cloudy, viscous, or has formed a gel.
  • Causality: This is a classic sign of micelle formation or the presence of a liquid crystal phase. As an amphiphilic molecule, sodium petroselinate can self-assemble in solution. At low concentrations, the molecules may be individually solvated. As concentration increases, they can form spherical aggregates (micelles) with their hydrophobic tails pointing inward and their polar heads facing the polar solvent. This aggregation can lead to cloudiness (light scattering) and increased viscosity or gelation.

  • Solutions:

    • Sonication: Apply energy via an ultrasonic bath. This physically disrupts the formation of large aggregates and promotes the solvation of individual molecules.[11] This is often the most effective first step.

    • Gentle Heating: As discussed, increasing the temperature can break up these structures and increase solubility. A water bath set to 40-50°C is a good starting point.

    • Dilution: Your target concentration may be above the critical micelle concentration (CMC) under the current conditions. Try preparing a more dilute solution.

    • Co-solvency: Introduce a second solvent to modify the overall polarity of the system. See the protocol below.

Problem: The compound won't dissolve completely, even with heating and sonication.
  • Causality: You may have exceeded the saturation limit of the solvent at that temperature. Alternatively, the purity of the sodium petroselinate or the solvent could be an issue. The presence of water in your organic solvent can also significantly alter solubility.

  • Solutions:

    • Verify Saturation: Ensure you are not simply trying to dissolve more solute than the solvent can handle. Review literature for known solubility limits or perform a solubility determination experiment (see protocols).

    • Use a Co-solvent: This is a powerful technique. Adding a less polar, miscible solvent (like a small amount of toluene or THF) to a highly polar solvent (like DMSO) can improve the solvation of the long hydrocarbon tail. Conversely, adding a more polar solvent (like ethanol) can enhance the solvation of the ionic head. The goal is to create a solvent blend with an optimal polarity for the entire solute molecule.

    • Check Purity: Impurities in the sodium petroselinate can inhibit dissolution. Ensure you are using a high-purity grade.

    • Use Anhydrous Solvents: If you suspect water is the issue, use a freshly opened bottle of an anhydrous grade solvent.

Problem: The compound dissolves initially but precipitates out after a few hours or upon cooling.
  • Causality: This indicates that you created a supersaturated solution, which is thermodynamically unstable. The solubility of the compound is lower at the storage temperature than at the temperature used for dissolution.

  • Solutions:

    • Store at Dissolution Temperature: If experimentally feasible, store the solution at the elevated temperature at which it was prepared.

    • Prepare a Lower Concentration: The most straightforward solution is to work with a concentration that is known to be stable at your storage temperature (e.g., room temperature or 4°C).

    • Utilize Co-solvents for Stability: A well-chosen co-solvent system can increase the equilibrium solubility at lower temperatures, preventing precipitation.[10]

Visualizing the Process

A logical workflow is essential for systematically tackling solubility challenges.

G cluster_prep Preparation cluster_dissolution Dissolution Attempt cluster_troubleshoot Troubleshooting cluster_final Final Solution start Weigh Sodium Petroselinate solvent Select Polar Organic Solvent mix Add Solvent & Vortex solvent->mix observe Observe Outcome mix->observe heat Gentle Heating (40-50°C) observe->heat Cloudy or Incomplete Dissolution success Clear, Stable Solution observe->success Clear Solution sonicate Sonication heat->sonicate observe2 Observe Outcome sonicate->observe2 Re-evaluate cosolvent Add Co-solvent cosolvent->observe2 observe2->cosolvent Still Incomplete observe2->success Clear Solution fail Re-evaluate Solvent/Concentration observe2->fail Precipitation or Incomplete Dissolution G cluster_solute Solute: Sodium Petroselinate cluster_solvent Solvent System: Polar Organic cluster_interaction Dissolution Mechanism ('Like Dissolves Like') solute Polar Head (COO-Na+) Nonpolar Tail (C17H33) solvent Polar Solvent Molecules (e.g., Ethanol) Solvates the polar head via ion-dipole and H-bonds solute:head->solvent:p Ion-Dipole Interaction interaction Favorable Interactions Solvation of polar head overcomes lattice energy Accommodation of nonpolar tail solute:tail->interaction:accom Van der Waals Forces solvent:p->interaction:solv

Caption: Solvation mechanism of sodium petroselinate in a polar solvent.

References

  • Vertex AI Search. Solubility and Distribution Phenomena.
  • PMC. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets.
  • PMC. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.
  • MedChemExpress. Petroselinic acid sodium (cis-6-Octadecenoic acid) | Biochemical Assay Reagent.
  • PubChem. Petroselinate | C18H33O2- | CID 5461010.
  • Quora. Does salt affect the solubility of organic solvents in water?.
  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.
  • Larodan Research Grade Lipids. Sodium Petroselidate | CAS 6697-77-4.
  • Chemistry LibreTexts. Solubility and Factors Affecting Solubility.
  • International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability.
  • IJSDR. Methods to boost solubility.
  • Santa Cruz Biotechnology. Petroselinic acid sodium salt | CAS 6697-77-4.
  • ResearchGate. Solubility enhancement techniques: A comprehensive review.
  • ResearchGate. Which solvent is best for dissolving fatty acids (like oleic and stearic) and triglyceride?.
  • BenchChem. Technical Guide: Solubility of Sodium Naphthionate in Organic Solvents.
  • YouTube. Principles of Solubility in Organic Chemistry with Nadia Korovina.

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Troubleshooting

Reducing excessive foaming when mixing sodium (Z)-octadec-6-enoate surfactant solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of working with sodium (Z)-octadec-6-enoate.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of working with sodium (Z)-octadec-6-enoate. This guide bridges the gap between theoretical surfactant chemistry and field-proven laboratory workflows to help you eliminate excessive foaming without compromising your drug development assays.

Mechanistic FAQs: Understanding the Foam

Q1: Why does sodium (Z)-octadec-6-enoate generate such highly stable, persistent foam during compounding? Sodium (Z)-octadec-6-enoate, commonly known as sodium petroselinate, is the sodium salt of petroselinic acid—an 18:1 cis-6 positional isomer of oleic acid[1]. At an alkaline pH, this molecule is fully deprotonated into an unsaturated fatty acid anion[2]. When subjected to shear forces during mixing, these anionic amphiphiles rapidly adsorb at the liquid-air interface. The electrostatic repulsion between the negatively charged carboxylate headgroups prevents the bubbles from coalescing. Furthermore, the Marangoni effect creates surface tension gradients that actively resist deformation, resulting in a highly elastic and stable foam lamella[3].

Q2: How do physical defoaming agents actually break this specific surfactant network? Chemical defoamers do not dissolve the foam; they physically mechanically rupture it. To be effective against a strong anionic surfactant like sodium petroselinate, a defoamer must meet two thermodynamic criteria: a positive penetration coefficient and a positive spreading coefficient[4]. When introduced, the defoamer droplet (often a hydrophobic silica or silicone polymer) penetrates the elastic foam lamella. Because it has a lower surface tension than the petroselinate solution, it rapidly spreads across the interface[5]. This displaces the foam-stabilizing petroselinate molecules and replaces the elastic film with a weak, cohesive film. This process, known as dewetting, creates an unstable contact angle greater than 90 degrees, forcing the liquid film to snap and the bubble to collapse[3].

Q3: Can I reduce foaming without adding exogenous chemical defoamers that might interfere with my drug formulation? Yes, through precise pH modulation. Fatty acid solutions exhibit profound sensitivity to pH. While alkaline conditions produce maximum foamability due to full ionization, lowering the pH to 7.0–7.5 forces a fraction of the petroselinate anions to protonate back into un-ionized petroselinic acid[6]. These un-ionized molecules act as in-situ hydrophobic colloidal particles. They precipitate into the micellar network and act as natural foam depressants, completely preventing foam growth without the need for external silicone or polyether additives[6].

Troubleshooting Workflows & Self-Validating Protocols

Protocol A: Self-Validating pH-Modulated Defoaming

Use this protocol when exogenous defoamers are strictly prohibited in your formulation.

  • Causality: Shifting the pH toward the pKa of the fatty acid generates endogenous hydrophobic particles (colloidal acid species) that disrupt the electrostatic stabilization of the foam lamella[6].

  • Step 1: Baseline Establishment. Transfer 100 mL of your sodium petroselinate solution to a 250 mL graduated cylinder. Agitate using a standard vortex for 30 seconds. Record the baseline foam volume.

  • Step 2: Controlled Titration. Under low-shear magnetic stirring (150 RPM), slowly titrate the solution using 0.1M HCl. Monitor the pH continuously until it reaches exactly 7.2–7.5.

  • Step 3: Visual Confirmation. Watch for the development of a slight, stable opalescence in the bulk liquid. This confirms the successful formation of the micro-colloidal petroselinic acid species.

  • Step 4: Validation Checkpoint. Re-agitate the solution using the exact parameters from Step 1. The system is self-validated if the new foam volume is <10% of the baseline . Note: If the solution becomes heavily turbid or macroscopic precipitation occurs, the pH has dropped too low, destroying the surfactant capability. Titrate back to pH 7.8 with 0.1M NaOH.

Protocol B: Exogenous Defoamer Addition (Silicone-Based)

Use this protocol for high-shear industrial mixing where pH must remain alkaline.

  • Causality: Silicone defoamers (e.g., simethicone) possess the requisite low surface tension to achieve positive spreading coefficients against fatty acid soaps, forcing lamella dewetting and rupture[3][4].

  • Step 1: Defoamer Preparation. Prepare a 10% dilution of pharmaceutical-grade simethicone emulsion in purified water to prevent localized concentration spikes.

  • Step 2: Interface Application. Do not inject the defoamer deep into the bulk liquid. Instead, spray or mist 10–50 ppm of the diluted defoamer directly onto the active foam-liquid interface during agitation.

  • Step 3: Validation Checkpoint (The Drop Test). Before full-scale addition, place exactly one drop of the defoamer onto a stable foam blanket in a beaker. A self-validating system will exhibit an immediate, radial collapse of the bubbles spreading outward from the drop zone. If the foam does not collapse radially within 5 seconds, the spreading coefficient is insufficient, and a polyether-based defoamer should be substituted.

Quantitative Data & Strategy Comparison

Summarizing the physicochemical interventions allows for rapid decision-making based on your specific assay constraints.

Defoaming StrategyPrimary Mechanism of ActionRelative Foam Reduction (%)Impact on Surfactant FunctionOptimal Use Case
pH Modulation (pH 7.2-7.5) In-situ colloidal acid precipitation & electrostatic disruption[6]> 90%Moderate (Reduces active anionic concentration)Sensitive drug formulations avoiding additives
Silicone Defoamer (Simethicone) Lamella dewetting, stretching, and bridging[3][4]> 95%Low (Chemically inert in most aqueous systems)High-shear compounding & biological assays
Electrolyte Addition (Ca²⁺/Mg²⁺) Hard water ion precipitation of fatty acid soap[7]> 85%High (Destroys surfactant properties entirely)Equipment cleaning & wastewater disposal
Low-Shear Impeller Mixing Prevention of air entrapment & Marangoni activation~ 60%NoneContinuous manufacturing processes

Visualizing the Defoaming Mechanism

The following decision tree maps the logical workflow for diagnosing and resolving foam instability in sodium petroselinate solutions.

FoamTroubleshooting A Excessive Foaming Detected Sodium Petroselinate Solution B Assess Solution pH Is pH > 8.0? A->B C Titrate to pH 7.2-7.5 (Generates Colloidal Acid) B->C Yes D Evaluate Mixing Dynamics Is Shear Rate High? B->D No C->D Persistent Foam G Foam Destabilized (Lamella Rupture) C->G Foam Collapses E Implement Low-Shear Sub-surface Impeller D->E Yes F Add Pharma-Grade Defoamer (Positive Spreading Coefficient) D->F No E->G Air Entrapment Prevented F->G Dewetting Mechanism

Figure 1: Troubleshooting workflow for mitigating foam in sodium petroselinate solutions.

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Optimization

Technical Support Center: Optimizing Saponification Yield of (Z)-octadec-6-enoic Acid

Welcome to the Technical Support Center. (Z)-octadec-6-enoic acid, commonly known as petroselinic acid, is a highly valuable monounsaturated fatty acid (18:1 cis-6) predominantly sourced from Apiaceae seeds, such as Cori...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. (Z)-octadec-6-enoic acid, commonly known as petroselinic acid, is a highly valuable monounsaturated fatty acid (18:1 cis-6) predominantly sourced from Apiaceae seeds, such as Coriandrum sativum (coriander). It serves as a critical structural precursor for the synthesis of sophorolipids, adipic acid, and lauric acid[1].

Due to its unique Δ6 double bond, researchers often face challenges in maximizing saponification yield without inducing oxidative cleavage, emulsions, or isomerization. This guide provides troubleshooting frameworks, validated protocols, and mechanistic insights to ensure a high-yield (>80%) recovery of pure petroselinic acid[2].

Process Visualization

SaponificationWorkflow N1 Coriander Seed Oil (Triglycerides: ~73% Petroselinic) N2 Alkaline Hydrolysis (1M KOH in EtOH, 75°C, N2 atm) N1->N2 N3 Potassium Petroselinate + Glycerol Byproduct N2->N3 Cleaves ester bonds N4 Acid Quenching (3N HCl to pH 1.0) N3->N4 N5 Liquid-Liquid Extraction (Cyclohexane / H2O) N4->N5 Protonates carboxylates N6 Low-Temp Crystallization (Absolute Ethanol, -4°C) N5->N6 N7 Pure (Z)-octadec-6-enoic acid (Target Yield: 80%+) N6->N7 Exploits melting point (30°C)

Caption: Workflow for the high-yield saponification and isolation of (Z)-octadec-6-enoic acid.

Section 1: Troubleshooting Guide - Yield Optimization & Kinetics

Q1: My saponification yield plateaus at 60% despite extending the reflux time. How can I drive the reaction to completion? Root Cause & Causality: Saponification of bulky triglycerides faces severe mass transfer limitations in biphasic systems (aqueous base + lipid phase). If you are using aqueous sodium hydroxide (NaOH), the reaction is restricted to the interfacial area. Solution: Switch to a homogeneous solvent system using 1M Potassium Hydroxide (KOH) in absolute ethanol[2]. Ethanol acts as a co-solvent, fully dissolving both the hydrophobic triglycerides and the hydrophilic hydroxide ions. This single-phase system accelerates the nucleophilic acyl substitution, driving the ester cleavage to completion. Refluxing at 75°C for 20 minutes is typically sufficient to achieve >95% triglyceride conversion[3].

Q2: I am detecting oxidized byproducts and a darkened oil post-reaction. How do I protect the Δ6 double bond? Root Cause & Causality: While petroselinic acid is more oxidatively stable than polyunsaturated fatty acids (PUFAs) like linoleic acid, its Δ6 double bond remains susceptible to auto-oxidation at elevated temperatures (>80°C) in the presence of atmospheric oxygen, leading to the formation of peroxides and subsequent cleavage[1]. Solution:

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen (N₂) or Argon prior to heating and maintain a positive pressure blanket throughout the reflux.

  • Temperature Control: Strictly regulate the water bath or heating mantle to 75°C[3]. Do not exceed 80°C.

Q3: During the acidification step, my fatty acids are forming a stubborn emulsion. How do I resolve this? Root Cause & Causality: Emulsions occur when the pH is insufficiently lowered, leaving a mixture of free fatty acids and unprotonated potassium soaps. These soaps act as powerful surfactants, trapping water and organic solvents (like cyclohexane) in a stable emulsion. Solution: Ensure the pH is driven down to exactly 1.0 using 3N Hydrochloric Acid (HCl)[2]. The pKa of long-chain fatty acids is approximately 4.8. Dropping the pH to 1.0 ensures >99.9% protonation of the carboxylate ions, completely destroying their surfactant properties and allowing for rapid, clean phase separation.

Section 2: Validated Experimental Protocol

High-Yield Saponification and Isolation of Petroselinic Acid This self-validating protocol ensures maximum recovery of the free fatty acid from coriander seed oil.

Step 1: Reagent Preparation & Setup

  • Weigh 10.0 g of high-quality coriander seed oil (approx. 73% petroselinic acid content) into a 250 mL round-bottom flask[3].

  • Prepare 100 mL of 1M KOH in absolute ethanol. Validation check: The solution must be completely clear; cloudiness indicates carbonate precipitation from degraded KOH.

Step 2: Alkaline Hydrolysis (Saponification)

  • Add the 1M KOH/EtOH solution to the oil[3].

  • Equip the flask with a reflux condenser and flush the system with N₂ for 5 minutes.

  • Heat the mixture in a water bath at 75°C for 20 to 30 minutes with continuous magnetic stirring[3].

  • Validation check: The mixture should transition from a biphasic suspension to a homogeneous, transparent amber solution, indicating complete triglyceride cleavage.

Step 3: Quenching and Acidification

  • Cool the flask to room temperature.

  • Slowly add 3N HCl dropwise while stirring until the aqueous phase reaches pH 1.0 (verify with pH indicator strips)[2].

  • Validation check: The solution will turn cloudy as the water-insoluble free fatty acids precipitate out of the aqueous phase.

Step 4: Liquid-Liquid Extraction

  • Transfer the mixture to a separatory funnel. Add 50 mL of distilled water and 100 mL of cyclohexane (or n-hexane)[3].

  • Shake gently and vent. Allow the layers to separate.

  • Collect the upper organic layer (containing the free fatty acids). Wash the organic layer twice with 50 mL of distilled water to remove residual salts and glycerol.

Step 5: Low-Temperature Crystallization

  • Concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude fatty acid mixture in absolute ethanol.

  • Store the solution at -4°C for 24 hours. Petroselinic acid has a melting point of 29.5–30.1 °C, which is significantly higher than its isomer oleic acid (13 °C)[1]. It will selectively crystallize out of solution.

  • Filter the crystals cold and dry under a vacuum. Expected yield: ~70-80% of pure (Z)-octadec-6-enoic acid[1].

Section 3: Quantitative Data & Benchmarks

To accurately benchmark your starting materials and expected yields, refer to the following physicochemical parameters typical for high-grade Coriandrum sativum oil used in these workflows.

ParameterTypical Value RangeSignificance in Saponification
Saponification Value 186 – 200 mg KOH/gDetermines the exact stoichiometric requirement of KOH needed for complete hydrolysis[4].
Acid Value 1.8 – 7.2 mg KOH/gIndicates the baseline level of free fatty acids prior to base addition[3].
Iodine Value ~96.4 g I₂/100gMeasures the degree of unsaturation; acts as a QC metric to ensure the Δ6 double bond is intact[2].
Petroselinic Acid Content 65% – 75%The theoretical maximum yield ceiling for the target molecule[3].
Target Recovery Yield 70% – 80%Achievable yield of pure petroselinic acid post-crystallization[1].
Section 4: FAQs on Purity & Downstream Processing

Q: Can I use urea complexation instead of ethanol crystallization for purification? A: Yes. Urea complexation is a highly effective alternative for concentrating unsaturated fatty acids. Urea selectively forms inclusion complexes with straight-chain saturated fatty acids, leaving the kinked unsaturated fatty acids (like petroselinic acid) in the non-urea complexed fraction (NUCF)[5]. However, because petroselinic acid's double bond is at the Δ6 position, its spatial geometry allows it to co-crystallize more easily in ethanol, making ethanol crystallization a more cost-effective and scalable method for bulk isolation[1].

Q: How can I analytically verify the purity of the isolated (Z)-octadec-6-enoic acid? A: Standard Gas Chromatography (GC) of the fatty acid methyl esters (FAMEs) is the industry standard. However, because petroselinic acid (cis-6) and oleic acid (cis-9) are positional isomers with nearly identical polarities, standard GC columns may struggle to resolve them. For precise analytical verification, use argentation thin-layer chromatography (Ag-TLC) or silver-ion HPLC[6]. In these methods, silver ions form reversible π-complexes with the double bonds, allowing for distinct separation of the isomers based on the exact double-bond position[1].

References[1] Petroselinic acid - Grokipedia.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDTJD8_AgbYJQy_kgfWt23LfQaBE684J23Epv7Fq8Y0Ov5u23_4-E6QI2s39X5ZNfalbGCOVOzPAGOnzr6Be0hootR221YmNn3mGW_8bvsBP7wI-ImUZa4zvL1nCz6VKTJiglgxrCLvA==[6] Petroselinic acid - Wikipedia.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhyKuTZADDoAnM4qyWfU443S2hOj6tQu5w_zI2RUA5w-zh7p_KFXZi0ojWuQ5RUn8w-6d_8llOTrsZgzMBQHvDk4fho4qTHHKtxEsLMen6r5OJ7tETVhmjutIeAw9H-TtxUz7QoGjDcB0x[2] Petroselinic acid purification and its use for the fermentation of new sophorolipids - ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa-kDymWl8IXj9SzX-AJyxewDlAzCNBrJDQ_Ko_eZUNUI9Pkwe6emwP_V6b7aCEMRPnPbUGU3cRSq0-qOiZb5A_k0zeeXNBu21fSkqnzXq2gI_YaHp0KMYbVhD7cdcBOvfrzVx6lAvM06aO21svrzaMY3hfMSDymOC5l4wjCp2KVRAxCT8ClfuvLKL19Zhd6vUwOW-5uMFEPZ-k2rW7Ms9HcM_7hkM0DVy4YqcrMWQDZt5_PLVI3ujsyUWSFOW3QuB4Lk=[5] CRYSTALLIZATION TEMPERATURE AND SOLVENT COMPOSITION EFFECT FOR ENHANCEMENT OF UNSATURATED FATTY ACIDS FROM PALM OIL USING UREA COMPLEXATION - Jurnal Teknologi (Sciences & Engineering) - UTM.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsY1yUX09jkeV5LZOfPDsE6nvXYLtoAkm0r_7e0OU9jQ7L6q-iWFVjyKz9Ghss44GyBVLea2aPUsaJT79FT5nz_pmb7ardQH_uJmC8mPrRq5NnR926muXiYl7d0A-z-mb4mZUw0RlnCUipO4ftZh_TbUMzi90=[3] Characterization of French Coriander Oil as Source of Petroselinic Acid - PMC - NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6MH9vXcd6v0EN3lne21ui_SUhessMEhlrFkeXInQYXGfC18qHJZPXLvyQVO8Ln2029qOs3qdkE1wdIDCX3gU24aI0z21MGakX57SpIO-tbflNa02siVplu2J4195NK8Z1zCx_LsNVWzyj7uQ=[4] (b) (4) - Regulations.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRg3cvqNcSeThFi3Xi_mrt48PtyfntHjNlcdeV4fhK1bbAXG6dCWRZpjcQDFVteMZXg3X3BIoYn-fKo8a55QdIsKEEPB5qr4eelbOIONEEVL-B_ihF2pwMYAuGtQlROT6KaCrLvGgTJXXp3hsaBtl0gB41-FCMN6jeMLHgCA==

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Sodium (Z)-octadec-6-enoate in Mammalian Cell-Based Assays

Welcome to the technical support center for sodium (Z)-octadec-6-enoate, also known as sodium petroselinate. This resource is designed for researchers, scientists, and drug development professionals to provide expert gui...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for sodium (Z)-octadec-6-enoate, also known as sodium petroselinate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on minimizing cytotoxicity and ensuring reproducible results in mammalian cell-based assays. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in scientific principles and field-proven insights.

Introduction to Sodium (Z)-octadec-6-enoate

Sodium (Z)-octadec-6-enoate (CAS No. for the acid: 593-39-5) is the sodium salt of petroselinic acid, a monounsaturated omega-12 fatty acid.[1][2] It is a positional isomer of oleic acid and is found in high concentrations in the seed oils of plants from the Apiaceae family, such as parsley and coriander.[1][3] While unsaturated fatty acids are generally less cytotoxic than their saturated counterparts, careful experimental design is crucial to mitigate potential adverse effects and accurately interpret assay results.[4] This guide will walk you through the critical considerations for working with this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of sodium (Z)-octadec-6-enoate in cell culture.

Q1: What are the primary mechanisms of cytotoxicity associated with unsaturated fatty acids like sodium (Z)-octadec-6-enoate?

A1: While generally less toxic than saturated fatty acids, high concentrations of unsaturated fatty acids can induce cytotoxicity through two primary, often interconnected, pathways:

  • Endoplasmic Reticulum (ER) Stress: The ER is a key site for lipid metabolism. An overload of fatty acids can disrupt ER homeostasis, leading to the unfolded protein response (UPR).[4][5][6][7] If the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response.[6]

  • Oxidative Stress: Unsaturated fatty acids are susceptible to lipid peroxidation, a process that generates reactive oxygen species (ROS).[5] Excessive ROS can damage cellular components, including proteins, lipids, and DNA, ultimately leading to cell death.[5][6]

Q2: Why is it critical to complex sodium (Z)-octadec-6-enoate with Bovine Serum Albumin (BSA)?

A2: Sodium (Z)-octadec-6-enoate, like other long-chain fatty acids, has low solubility in aqueous cell culture media and can form micelles that act as detergents, disrupting cell membranes.[8] BSA serves as a carrier protein, significantly enhancing solubility and facilitating a more physiologically relevant delivery of the fatty acid to the cells.[9][10] It's imperative to use fatty acid-free BSA to avoid the confounding effects of endogenous lipids.[10]

Q3: What is the optimal molar ratio of sodium (Z)-octadec-6-enoate to BSA?

A3: The molar ratio of fatty acid to BSA is a critical determinant of the free (unbound) fatty acid concentration, which dictates the biological effect. Different ratios can elicit varied cellular responses.[10] While the optimal ratio should be determined empirically for your specific cell line and experimental goals, a starting point of a 3:1 to 6:1 fatty acid:BSA molar ratio is commonly used.[11]

Q4: At what concentrations should I test sodium (Z)-octadec-6-enoate?

A4: The effective and non-toxic concentration range can vary widely depending on the cell type and the presence of a carrier protein like BSA. Studies on petroselinic acid have shown minimal cytotoxicity in some cell lines, such as A549, even at high concentrations (up to 1500 µM), while extracts containing it have shown dose-dependent effects on others, like HepG2 cells.[12][13] It is advisable to perform a dose-response curve starting from low micromolar concentrations (e.g., 10-50 µM) up to several hundred micromolar, while keeping the fatty acid:BSA ratio constant.

Q5: Can sodium (Z)-octadec-6-enoate interfere with common cytotoxicity assays?

A5: It is possible. Compounds with reducing potential can directly reduce the tetrazolium salts (like MTT) to formazan, leading to a false-positive signal of increased cell viability.[14] It is crucial to include a "no-cell" control (media, compound, and assay reagent) to check for any direct chemical reaction. If interference is observed, consider alternative cytotoxicity assays that measure different parameters, such as LDH release (membrane integrity) or ATP levels (cell viability).

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with sodium (Z)-octadec-6-enoate.

Problem Potential Cause(s) Recommended Solution(s)
Precipitation in stock solution or culture medium. 1. Low solubility of the fatty acid salt.[8] 2. Incorrect solvent or solvent concentration. 3. Temperature fluctuations causing the compound to fall out of solution.[15] 4. Incomplete complexation with BSA.[9]1. Ensure you are using the sodium salt form, which is more water-soluble than the free acid.[9] 2. For initial stock solutions, use a small amount of ethanol or DMSO, ensuring the final solvent concentration in the culture medium is non-toxic (typically <0.1%).[10] 3. Prepare the fatty acid-BSA complex by warming the solutions as described in the protocol below. Avoid repeated freeze-thaw cycles of stock solutions.[9][15] 4. Follow a validated protocol for BSA complexation, ensuring slow, dropwise addition of the fatty acid to the BSA solution with constant stirring.[9][11]
High variability between replicate wells. 1. Uneven cell seeding. 2. Incomplete mixing of the fatty acid-BSA complex in the medium. 3. "Edge effects" in the microplate.1. Ensure a single-cell suspension before seeding and use appropriate pipetting techniques. 2. Gently mix the final culture medium containing the fatty acid-BSA complex before adding it to the wells. 3. Avoid using the outer wells of the microplate for experimental conditions, or fill them with sterile PBS to maintain humidity.
Unexpectedly high or low cytotoxicity. 1. Incorrect fatty acid:BSA molar ratio leading to high concentrations of free fatty acid.[10] 2. Use of standard BSA instead of fatty acid-free BSA.[10] 3. Cell line-specific sensitivity. 4. Solvent toxicity.1. Carefully calculate and maintain a consistent fatty acid:BSA molar ratio. Consider testing a range of ratios. 2. Always use high-purity, fatty acid-free BSA. 3. Perform a thorough dose-response experiment for your specific cell line to determine the optimal concentration range. 4. Include a vehicle control (medium with the same final concentration of solvent and BSA without the fatty acid) in all experiments.
Assay results conflict with cell morphology. (e.g., MTT assay shows high viability, but cells look unhealthy)1. Direct interference of the compound with the assay reagent.[14] 2. The assay is measuring a metabolic state that doesn't fully reflect cell health (e.g., stressed but metabolically active cells).1. Run a no-cell control to test for direct chemical reduction of the assay reagent by your compound. 2. Use an orthogonal assay that measures a different aspect of cell health, such as membrane integrity (LDH assay) or apoptosis (caspase activity assay), to confirm your results.

Experimental Protocols & Workflows

Protocol 1: Preparation of a 10 mM Sodium (Z)-octadec-6-enoate-BSA Stock Solution (5:1 Molar Ratio)

This protocol provides a method to prepare a well-defined and soluble fatty acid-BSA complex.

Materials:

  • Sodium (Z)-octadec-6-enoate (MW: 304.44 g/mol )

  • Fatty acid-free BSA (MW: ~66,500 g/mol )

  • Sterile 150 mM NaCl solution

  • Sterile, tissue culture-grade water

  • Sterile glass vials

  • Heated stir plate and magnetic stir bars

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare a 10% (w/v) Fatty Acid-Free BSA Solution:

    • In a sterile container, dissolve 1 g of fatty acid-free BSA in 10 mL of 150 mM NaCl.

    • Gently stir at 37°C until the BSA is completely dissolved. Do not heat above 40°C.[11]

    • Sterile filter the solution using a 0.22 µm filter. Keep warm at 37°C.

  • Prepare a 20 mM Sodium (Z)-octadec-6-enoate Solution:

    • Weigh out 60.89 mg of sodium (Z)-octadec-6-enoate.

    • Add it to 10 mL of 150 mM NaCl in a sterile glass container.

    • Heat the solution to 70°C while stirring until the fatty acid salt is completely dissolved and the solution is clear.[9][11]

  • Complexation:

    • While stirring the warm (37°C) 10% BSA solution, slowly add the hot (70°C) 20 mM sodium (Z)-octadec-6-enoate solution drop by drop. This is a critical step to prevent precipitation. [9]

    • Once all the fatty acid solution has been added, continue to stir the mixture at 37°C for at least one hour to ensure complete complexation.[9]

  • Final Preparation and Storage:

    • Allow the solution to cool to room temperature.

    • Adjust the pH to 7.4 if necessary, using sterile 1N NaOH or 1N HCl.

    • Bring the final volume to 20 mL with sterile 150 mM NaCl to achieve a final concentration of 10 mM sodium (Z)-octadec-6-enoate complexed with ~2% BSA.

    • Sterile filter the final stock solution.

    • Aliquot into sterile glass vials (to prevent adherence to plastic) and store at -20°C.[16]

Diagram: Experimental Workflow for Preparing Fatty Acid-BSA Complexes

G cluster_0 BSA Preparation cluster_1 Fatty Acid Preparation cluster_2 Complexation & Final Steps a Dissolve Fatty Acid-Free BSA in 150 mM NaCl at 37°C b Sterile Filter (0.22 µm) a->b e Slowly Add Hot FA Solution to Warm BSA Solution with Stirring b->e Keep Warm c Dissolve Sodium (Z)-octadec-6-enoate in 150 mM NaCl at 70°C d Ensure Solution is Clear c->d d->e Add Dropwise f Incubate at 37°C for 1 hour e->f g Adjust pH to 7.4 f->g h Sterile Filter and Aliquot g->h i Store at -20°C h->i

Caption: Workflow for preparing sodium (Z)-octadec-6-enoate-BSA complexes.

Mechanistic Insights: Potential Cytotoxic Pathways

Understanding the potential molecular mechanisms of cytotoxicity is crucial for experimental design and data interpretation.

Diagram: Potential Pathways of Unsaturated Fatty Acid-Induced Cytotoxicity

G cluster_er ER Stress Pathway cluster_ox Oxidative Stress Pathway FA High Concentration of Sodium (Z)-octadec-6-enoate ER ER Overload FA->ER LPO Lipid Peroxidation FA->LPO UPR Unfolded Protein Response (UPR) ER->UPR CHOP CHOP Activation UPR->CHOP Apoptosis Apoptosis CHOP->Apoptosis ROS Increased ROS LPO->ROS Damage Cellular Damage (DNA, Proteins) ROS->Damage Damage->Apoptosis

Caption: Key pathways in unsaturated fatty acid-induced cytotoxicity.

References

  • Petroselinum sativum protects HepG2 cells from cytotoxicity and oxidative stress induced by hydrogen peroxide. (2020). Molecular Biology Reports, 47(4), 2771–2780. Available from: [Link]

  • Grokipedia. (n.d.). Petroselinic acid. Retrieved from [Link]

  • ResearchGate. (2017). How to prevent fatty acid precipitation/micelle formation in cell culture media? Retrieved from [Link]

  • Araki, T., et al. (2026). Endoplasmic reticulum stress enhances unsaturated fatty acid-induced hepatocyte injury in human pluripotent stem cell-derived hepatic culture. BMC Gastroenterology. Available from: [Link]

  • Li, S., et al. (2025). Petroselinic Acid from Apiaceae Family Plants Ameliorates Autoimmune Disorders Through Suppressing Cytosolic-Nucleic-Acid-Mediated Type I Interferon Signaling. MDPI. Available from: [Link]

  • WK Lab. (n.d.). Fatty Acid-BSA complex protocol. Retrieved from [Link]

  • ResearchGate. (2025). Petroselinic Acid from Apiaceae Family Plants Ameliorates Autoimmune Disorders Through Suppressing Cytosolic-Nucleic-Acid-Mediated Type I Interferon Signaling. Retrieved from [Link]

  • Al-Sheddi, E. S., et al. (2018). Cytotoxicity assessments of Portulaca oleracea and Petroselinum sativum seed extracts on human hepatocellular carcinoma cells (HepG2). PubMed. Available from: [Link]

  • Ben-Youssef, N., et al. (2022). Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties. PMC. Available from: [Link]

  • ResearchGate. (n.d.). VLCFA-induced ER stress and its relief by C18:1 supplementation. Retrieved from [Link]

  • Gáspár, R., et al. (2009). Antiproliferative and cytotoxic effects of sodium selenite in human colon cancer cells. PubMed. Available from: [Link]

  • Brown, A. J., & Vale, C. M. (2019). The highly unnatural fatty acid profile of cells in culture. PubMed. Available from: [Link]

  • ResearchGate. (n.d.). Effect of OA on cell viability measured by MTT assay. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Table S3 IC50 values of 126−165 against cancer and normal cell lines. Retrieved from [Link]

  • ResearchGate. (2016). What is the most appropriate way to treat cells with fatty acids? Retrieved from [Link]

  • da Silva, R. P. F. F., et al. (2019). Cell Culture Models of Fatty Acid Overload: Problems and Solutions. PMC. Available from: [Link]

  • ResearchGate. (n.d.). The viability of HepG2 cells treated for 24 h with different concentrations of betulin, betulinic acid and oleanolic acid. Retrieved from [Link]

  • Ahmad, A., et al. (2019). Genistein-triggered anticancer activity against liver cancer cell line HepG2 involves ROS generation, mitochondrial apoptosis, G2/M cell cycle arrest and inhibition of cell migration. PubMed. Available from: [Link]

  • Higuchi, M., et al. (2018). Mutual interaction between oxidative stress and endoplasmic reticulum stress in the pathogenesis of diseases specifically focusing on non-alcoholic fatty liver disease. PMC. Available from: [Link]

  • Cassim, S., et al. (2020). Superoxide-mediated ferroptosis in human cancer cells induced by sodium selenite. PMC. Available from: [Link]

  • ResearchGate. (n.d.). IC50 values of the cancer cell lines used in this study and the Phoenix... Retrieved from [Link]

  • Kim, H. Y., et al. (2005). Effect of sodium acetate on cell proliferation and induction of proinflammatory cytokines: a preliminary evaluation. PubMed. Available from: [Link]

  • ResearchGate. (n.d.). Effect of drugs on cell viability (MTT) and apoptosis levels in Saos-2... Retrieved from [Link]

  • Wang, Y., et al. (2015). Quercetin induces HepG2 cell apoptosis by inhibiting fatty acid biosynthesis. PMC. Available from: [Link]

  • protocols.io. (n.d.). Preparation of BSA complexed free fatty acids for in vitro studies. Retrieved from [Link]

  • PubMed. (2024). The Apoptotic, Cytotoxic, and Anti-migration Effects of Sodium Deoxycholate in a Breast Cancer Cell Line and its Modulation on PON1 as a Predictive Risk Marker. Retrieved from [Link]

  • Panda, R., et al. (2013). Selenium (sodium selenite) causes cytotoxicity and apoptotic mediated cell death in PLHC-1 fish cell line through DNA and mitochondrial membrane potential damage. PubMed. Available from: [Link]

  • ResearchGate. (n.d.). Protocol Preparation of Bovine Serum Albumin (BSA)-Conjugated Palmitate. Retrieved from [Link]

  • Asadpour, R., et al. (2021). Effect of trans-sodium crocetinate on contrast-induced cytotoxicity in HEK-293 cells. PMC. Available from: [Link]

  • Wang, X., et al. (2023). Role of oxidative stress and endoplasmic reticulum stress in drug-induced liver injury. Open Exploration Publishing. Available from: [Link]

  • eLife. (2023). Lipid homeostasis is essential for a maximal ER stress response. Retrieved from [Link]

  • van der Meer, A. D., et al. (2020). Long-term effect of sodium selenite on the integrity and permeability of on-chip microvasculature. PMC. Available from: [Link]

  • Sari, D. R. T., et al. (2021). In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index. PMC. Available from: [Link]

  • Blecher-Gonen, R., et al. (2019). An optimized protocol for rapid, sensitive and robust on-bead ChIP-seq from primary cells. Nature Protocols, 14(1), 1-28. Available from: [Link]

  • protocols.io. (2021). Protocol for nuclei isolation from fresh and frozen tissues using Salty-Ez10 or Salty-Ez50 buffer. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Surfactant Properties of Sodium (Z)-octadec-6-enoate and Sodium Oleate

Introduction: The Subtle Distinction of a Double Bond In the realm of oleochemistry and surfactant science, structural isomers often exhibit surprisingly distinct physicochemical behaviors. This guide provides an in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Subtle Distinction of a Double Bond

In the realm of oleochemistry and surfactant science, structural isomers often exhibit surprisingly distinct physicochemical behaviors. This guide provides an in-depth comparison of two such isomers: sodium (Z)-octadec-6-enoate, commonly known as sodium petroselinate, and the more ubiquitous sodium (Z)-octadec-9-enoate, or sodium oleate. Both are C18 unsaturated anionic surfactants, differing only in the position of the cis-double bond along their alkyl chains. This subtle shift—from the 9-position in oleate to the 6-position in petroselinate—has profound implications for molecular geometry, influencing everything from micellization behavior to solubility.

While sodium oleate is a well-characterized and widely utilized surfactant in pharmaceuticals, cosmetics, and industrial applications, quantitative data on its positional isomer, sodium petroselinate, is less prevalent in scientific literature.[1][2][3] This guide synthesizes available experimental data for sodium oleate with insights from analogous compounds to logically deduce and compare the surfactant properties of sodium petroselinate, providing researchers and formulation scientists with a framework for understanding and potentially exploiting their unique characteristics.

Part 1: Physicochemical Properties – A Tale of Two Isomers

The performance of a surfactant is fundamentally governed by its core physicochemical properties: the Critical Micelle Concentration (CMC), the surface tension at the CMC (γcmc), and the Krafft temperature (Tk). These parameters dictate the efficiency and effectiveness of a surfactant in a given application.

Molecular Geometry: The Root of the Difference

The key to understanding the differing properties of these two molecules lies in their three-dimensional shape. The cis-double bond introduces a ~30° kink in the hydrocarbon tail.

  • Sodium Oleate (Δ9): The kink is located at the center of the C18 chain, creating a relatively symmetric bent structure.

  • Sodium Petroselinate (Δ6): The kink is closer to the hydrophilic carboxylate head group. This results in a more asymmetric, "crankshaft-like" geometry with a shorter alkyl segment preceding the double bond and a longer segment following it.

This structural variance directly impacts how the molecules arrange themselves at interfaces and aggregate in solution.

Comparative Data Summary

While extensive data exists for sodium oleate, directly comparable quantitative data for sodium petroselinate is scarce. The following table includes established values for sodium oleate and inferred properties for sodium petroselinate based on studies of analogous biosurfactants where the primary structural difference is the petroselinic vs. oleic acid backbone.

PropertySodium Oleate (Sodium (Z)-octadec-9-enoate)Sodium Petroselinate (Sodium (Z)-octadec-6-enoate)Causality of Difference
Molecular Weight 304.44 g/mol 304.44 g/mol Isomers have identical molecular formulas.
Critical Micelle Concentration (CMC) ~0.8 - 3.0 mM (Varies with pH & Temp)Expected to be Lower than Sodium OleateThe more asymmetric shape of petroselinate may facilitate the necessary curvature for micelle formation more readily, requiring a lower concentration for aggregation. This trend is confirmed in sophorolipid biosurfactants derived from the respective fatty acids.[4]
Surface Tension at CMC (γcmc) ~25 - 40 mN/mExpected to be Similar to Sodium OleateBoth molecules possess the same C18 tail and carboxylate headgroup, suggesting they should be capable of similar disruption of water's surface tension. Studies on sophorolipid derivatives showed minimal difference in the minimum surface tension achieved.[4]
Krafft Temperature (Tk) ~18 - 28 °CExpected to be Higher than Sodium OleateThe melting point of the parent fatty acid often correlates with the Krafft temperature. Petroselinic acid has a higher melting point (30 °C) than oleic acid (14 °C), suggesting stronger crystal lattice interactions that require more thermal energy to disrupt for solubilization.[4]

Part 2: Performance Attributes

Foaming Properties

Sodium oleate is known to be a good foaming agent, producing a stable and persistent lather.[5] The foaming capacity of sodium petroselinate has not been extensively reported. However, it is reasonable to predict that both would exhibit significant foaming capabilities due to their nature as anionic surfactants. The stability of the foam, which is related to the packing of molecules at the air-water interface and the viscoelasticity of the lamellae, may differ. The less uniform geometry of sodium petroselinate could potentially lead to less ordered packing, possibly affecting foam stability compared to sodium oleate.

Emulsification Performance

Both surfactants are effective emulsifying agents for oil-in-water emulsions.[1] The stability and type of emulsion formed are dependent on the packing of the surfactant molecules at the oil-water interface. The different molecular geometries of the two isomers could influence the curvature of the interfacial film, potentially favoring different oil types or leading to variations in emulsion droplet size and long-term stability. The more pronounced "kink" closer to the headgroup in sodium petroselinate might offer advantages in stabilizing emulsions with specific interfacial curvature requirements.

Part 3: Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, the characterization of surfactant properties must follow standardized, self-validating protocols.

Determination of Critical Micelle Concentration (CMC) and Surface Tension (γcmc) by Surface Tensiometry

Causality: This method is based on the principle that surfactants adsorb at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, surface tension decreases until the interface becomes saturated. At this point, surfactants begin to form micelles in the bulk solution, and the surface tension remains relatively constant. This inflection point marks the CMC.[6]

Step-by-Step Protocol:

  • Solution Preparation: Prepare a stock solution of the surfactant in deionized water. Create a series of dilutions covering a wide concentration range, both below and above the expected CMC (e.g., 10⁻⁵ M to 10⁻¹ M).

  • Instrumentation: Use a calibrated surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method). Ensure the measurement probe is meticulously cleaned (e.g., flamed for a platinum ring) before each measurement.

  • Temperature Control: Maintain a constant temperature throughout the experiment using a water-jacketed vessel, as both CMC and surface tension are temperature-dependent.

  • Measurement: Measure the surface tension of each dilution, starting from the most dilute solution to minimize contamination. Allow the system to equilibrate before each reading.

  • Data Analysis: Plot surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The point at which the slope of the curve abruptly changes is the CMC. The surface tension value in the plateau region above the CMC is the γcmc.

CMC_Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Prep1 Prepare Stock Solution Prep2 Create Serial Dilutions Prep1->Prep2 Measure2 Measure Surface Tension (Dilute to Concentrated) Prep2->Measure2 Measure1 Calibrate Tensiometer Measure1->Measure2 Analysis1 Plot γ vs. log(C) Measure2->Analysis1 Measure3 Maintain Constant Temp. Measure3->Measure2 Analysis2 Identify Inflection Point (CMC) Analysis1->Analysis2 Analysis3 Determine Plateau Value (γcmc) Analysis2->Analysis3 Result Final CMC & γcmc Values Analysis3->Result

Caption: Workflow for CMC and γcmc determination via surface tensiometry.

Evaluation of Foaming Properties (Ross-Miles Method)

Causality: This standardized method (ASTM D1173) evaluates foaming by measuring the volume of foam generated upon impact and its stability over time.[7][8] It provides a reproducible means of comparing the foamability and foam stability of different surfactants under controlled conditions.

Step-by-Step Protocol:

  • Apparatus Setup: Assemble the Ross-Miles apparatus, which consists of a thermostated, jacketed receiver (a graduated cylinder) and a calibrated pipette with a specified orifice.

  • Solution Preparation: Prepare a solution of the surfactant at a defined concentration (e.g., 0.1 wt%) and temperature (e.g., 49 °C).

  • Initial Foam Height (Foamability): Add 50 mL of the surfactant solution to the receiver. Pipette 200 mL of the same solution into the pipette. Position the pipette above the receiver and allow the solution to fall from a fixed height (90 cm), generating foam. Immediately record the total height of the foam column in milliliters.

  • Foam Stability: Record the foam height again after a set period, typically 5 minutes. The difference between the initial and final foam heights indicates the foam's stability.

Foaming_Test cluster_setup Setup (ASTM D1173) cluster_test Testing cluster_results Results Setup1 Prepare Surfactant Solution (0.1% at 49°C) Setup2 Assemble Ross-Miles Apparatus Setup1->Setup2 Test1 Add 50mL to Receiver Setup2->Test1 Test2 Drop 200mL from Pipette Test1->Test2 Test3 Record Initial Foam Height (t=0) Test2->Test3 Test4 Wait 5 Minutes Test3->Test4 Result1 Foamability (Initial Height) Test3->Result1 Test5 Record Final Foam Height (t=5) Test4->Test5 Result2 Foam Stability (Height at 5 min) Test5->Result2

Caption: Workflow for foam property evaluation using the Ross-Miles method.

Assessment of Emulsion Stability (Creaming Index Method)

Causality: Emulsions are thermodynamically unstable systems. Over time, density differences between the oil and water phases cause droplets to migrate, a process called creaming (for oil-in-water) or sedimentation. This can be accelerated by centrifugation. The extent of phase separation provides a quantitative measure of emulsion stability.[9]

Step-by-Step Protocol:

  • Emulsion Preparation: Prepare an oil-in-water emulsion using a standard formulation (e.g., 20% oil, 1% surfactant, 79% water). Homogenize the mixture using a high-shear mixer for a defined time and intensity to create a uniform initial emulsion.

  • Initial State: Transfer a known volume of the freshly prepared emulsion into several graduated centrifuge tubes.

  • Accelerated Aging: Centrifuge the tubes at a specified relative centrifugal force (RCF) for a set duration (e.g., 3000 x g for 30 minutes).

  • Measurement: After centrifugation, a separated layer of cream (concentrated emulsion) will form at the top. Measure the height of this cream layer (Hc) and the total height of the emulsion (He).

  • Calculation: Calculate the Creaming Index (CI) as a percentage: CI (%) = (Hc / He) * 100. A lower CI indicates better emulsion stability against creaming.

Emulsion_Stability Prep 1. Prepare Emulsion (High-Shear Homogenization) Transfer 2. Transfer to Graduated Tubes Prep->Transfer Centrifuge 3. Centrifuge (e.g., 3000g for 30 min) Transfer->Centrifuge Measure 4. Measure Heights (Total Emulsion, He) (Cream Layer, Hc) Centrifuge->Measure Calculate 5. Calculate Creaming Index (CI) CI = (Hc / He) * 100 Measure->Calculate Result Stability Result (Lower CI = Higher Stability) Calculate->Result

Caption: Workflow for assessing emulsion stability via the Creaming Index.

Conclusion and Outlook

The comparison between sodium petroselinate and sodium oleate serves as a compelling case study in how a minor positional change in a molecule's structure can influence its macroscopic surfactant properties.

  • Sodium Oleate remains the well-understood, reliable industry standard with a vast body of supporting data. Its balanced properties make it suitable for a wide array of applications.

  • Sodium Petroselinate , while less studied, presents intriguing possibilities. Its predicted lower CMC suggests it could be a more efficient surfactant, achieving micellization at lower concentrations.[4] This could be advantageous in formulations where cost-effectiveness or concentration limits are critical. However, its potentially higher Krafft temperature may limit its utility in colder applications or require formulation strategies to enhance its solubility.

For researchers in drug development and materials science, the key takeaway is that sodium petroselinate should not be viewed as a direct drop-in replacement for sodium oleate, but rather as a distinct surfactant with a unique profile. Its altered geometry may unlock novel performance characteristics in complex systems like nanoemulsions or structured fluids. Further empirical investigation is warranted to fully characterize sodium petroselinate and validate its potential as a high-performance, bio-based surfactant.

References

  • Dierker, M., & Schäfer, H.J. (2010). Surfactants from oleic, erucic and petroselinic acid: Synthesis and properties. European Journal of Lipid Science and Technology, 112, 122–136.
  • ASTM International. (2023). ASTM D1173-23 - Standard Test Method for Foaming Properties of Surface-Active Agents. ASTM International. [Link]

  • Gao, Y., et al. (2014). Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements. Instrumentation Science & Technology, 42(3), 249-261.
  • ARSHINE LIFESCIENCE CO., LTD. (n.d.). Sodium Oleate. Retrieved from [Link]

  • Khan, M. F., et al. (2014). Emulsion Separation, Classification and Stability Assessment. Journal of Pharmacy and Pharmaceutical Sciences, 2(2), 56-62.
  • ASTM International. (2015). D1173 − 07 (Reapproved 2015) - Standard Test Method for Foaming Properties of Surface-Active Agents. ASTM International. [Link]

  • Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]

  • Just Agriculture. (2023, March 15). Method for Measurement of Critical Micelle Concentration. Retrieved from [Link]

  • Ataman Kimya. (n.d.). SODIUM OLEATE. Retrieved from [Link]

  • Pacific Texchem Pvt. Ltd. (n.d.). Sodium Oleate – Surfactant & Soap Base for Cleaners. Retrieved from [Link]

  • Wikipedia. (n.d.). Krafft temperature. Retrieved from [Link]

  • McClements, D. J. (2007). Critical Review of Techniques and Methodologies for Characterization of Emulsion Stability. Critical Reviews in Food Science and Nutrition, 47(7), 611-649.
  • Grokipedia. (n.d.). Krafft temperature. Retrieved from [Link]

  • Rusnano.com. (n.d.). Krafft temperature. Retrieved from [Link]

  • Biosa, D., et al. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? ACS Omega, 5(20), 11359–11368.
  • ResearchGate. (n.d.). Krafft temperature and critical micelle concentration (CMC) of different sodium soaps. Retrieved from [Link]

  • Han, X., & Gross, R. W. (2005). Identification and Quantitation of Fatty Acid Double Bond Positional Isomers: A Shotgun Lipidomics Approach Using Charge-Switch Derivatization. Journal of the American Chemical Society, 127(1), 316-327.
  • De Meester, J., et al. (2016). Petroselinic acid purification and its use for the fermentation of new sophorolipids. AMB Express, 6(1), 23.
  • Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]

Sources

Comparative

Validating the Antimicrobial Efficacy of Sodium (Z)-octadec-6-enoate Derivatives In Vitro

A Comparative Guide to Mechanisms, Efficacy, and Self-Validating Experimental Workflows As drug development pipelines increasingly pivot toward non-traditional antimicrobials to combat multi-drug resistance, long-chain u...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Mechanisms, Efficacy, and Self-Validating Experimental Workflows

As drug development pipelines increasingly pivot toward non-traditional antimicrobials to combat multi-drug resistance, long-chain unsaturated fatty acids have emerged as potent modulators of bacterial virulence. Sodium (Z)-octadec-6-enoate (Na-PA) —the water-soluble sodium salt derivative of petroselinic acid—presents a highly specific, dual-action antimicrobial profile.

Unlike its positional isomer oleic acid (cis-Δ9), the cis-Δ6 double bond in Na-PA significantly alters its melting point (30°C vs. 14°C) and fundamentally shifts its biophysical interactions with bacterial cell envelopes and quorum-sensing receptors1[2]. This guide objectively compares the in vitro performance of Na-PA against standard alternatives and provides self-validating experimental protocols designed to ensure high-fidelity data in your preclinical screening.

Mechanistic Overview: The Causality of Efficacy

Na-PA exhibits a highly divergent mechanism of action depending on the target pathogen's cell wall architecture. Understanding this causality is critical for designing accurate in vitro assays.

1. Gram-Negative Periodontal Pathogens (Porphyromonas gingivalis): Against P. gingivalis, Na-PA exerts a rapid, lethal bacteriolytic effect. At concentrations as low as 4–8 µg/mL, it induces the overproduction of structurally abnormal outer membrane vesicles (OMVs), 3[4]. Concurrently, it acts as a direct enzymatic inhibitor of both arginine-specific (Rgps) and lysine-specific (Kgp) gingipains, neutralizing the pathogen's tissue invasion capabilities[3].

2. Gram-Positive Aerobes (Staphylococcus aureus): Against S. aureus (including MRSA strains), Na-PA does not kill planktonic cells (MIC > 400 µg/mL). Instead, it acts as a potent anti-virulence agent. It represses the quorum-sensing regulator agrA and its effector RNAIII, leading to5[5]. Furthermore, it downregulates the virulence regulator saeR, abolishing the production of α-hemolysin, lipase, and staphyloxanthin[6].

G NaPA Sodium (Z)-octadec-6-enoate (Na-PA) Target1 P. gingivalis (Gram-negative) NaPA->Target1 Target2 S. aureus (Gram-positive) NaPA->Target2 Oleic Sodium (Z)-octadec-9-enoate (Na-Oleate) Oleic->Target2 Mech1 Rapid Bacteriolysis & Gingipain Inhibition Target1->Mech1 Mech2 agrA / RNAIII Repression (Quorum Sensing) Target2->Mech2 Mech3 Weak Membrane Interaction Target2->Mech3 Outcome1 Complete Eradication (MIC: 4-8 µg/mL) Mech1->Outcome1 Outcome2 Biofilm Inhibition >65% (MBIC: 20-100 µg/mL) Mech2->Outcome2 Outcome3 Moderate Biofilm Inhibition (MBIC: >100 µg/mL) Mech3->Outcome3

Mechanistic divergence of Na-PA vs. Na-Oleate across Gram-negative and Gram-positive pathogens.

Comparative Efficacy Data

To objectively evaluate Na-PA, we benchmark it against its positional isomer (Na-Oleate) and a standard broad-spectrum antimicrobial (Chlorhexidine).

Table 1: Comparative Antimicrobial & Antibiofilm Efficacy

Target PathogenCompoundPlanktonic MIC (µg/mL)Biofilm MBIC₅₀ (µg/mL)Primary Mechanism
P. gingivalis (ATCC 33277)Na-PA 4–8N/ABacteriolysis & Gingipain Inhibition
P. gingivalis (ATCC 33277)Chlorhexidine1–2N/ANon-specific Membrane Rupture
S. aureus (MRSA MW2)Na-PA > 40020agrA / RNAIII Repression
S. aureus (MRSA MW2)Na-Oleate> 400> 100Weak Quorum Sensing Interference

Table 2: Virulence Factor Suppression in S. aureus (at 50 µg/mL)

Virulence FactorNa-PA Inhibition (%)Na-Oleate Inhibition (%)Clinical Relevance
Staphyloxanthin> 50%< 10%Sensitizes bacteria to host ROS
Lipase> 60%< 20%Reduces lipid acquisition in host
α-Hemolysin> 90%< 15%Prevents host erythrocyte lysis
In Vitro Experimental Workflows (Self-Validating Protocols)

As researchers, we must ensure our assays are not confounded by the physical properties of the compounds we test. The following protocols are engineered with internal controls to validate the specific mechanisms of Na-PA derivatives.

Protocol 1: Broth Microdilution for Planktonic MIC (P. gingivalis)

Causality & Design Rationale: Long-chain fatty acids often precipitate in standard culture media, creating false-positive optical density (OD) readings. Utilizing the sodium salt derivative (Na-PA) ensures stable micellar dispersion in aqueous broth. We incorporate resazurin dye as an orthogonal metabolic readout, bypassing OD artifacts entirely.

  • Preparation: Inoculate P. gingivalis ATCC 33277 in enriched tryptic soy broth (supplemented with hemin and vitamin K) to a final concentration of 1×106 CFU/mL.

  • Compound Dispersion: Perform serial two-fold dilutions of Na-PA (0.5 to 512 µg/mL) in a 96-well microtiter plate. Use Na-Oleate as a structural control.

  • Incubation: Incubate under anaerobic conditions at 37°C for 48 hours.

  • Self-Validation (Metabolic Readout): Add 10 µL of 0.015% resazurin solution to each well. Incubate for an additional 2 hours. A color shift from blue (oxidized) to pink (reduced) confirms metabolic viability, validating that optically clear wells are genuinely sterile, not just clear due to surfactant effects.

Protocol 2: Crystal Violet Biofilm Inhibition Assay (S. aureus)

Causality & Design Rationale: S. aureus forms robust biofilms that resist standard bactericidal agents. To prove true antibiofilm efficacy, we must decouple biofilm inhibition from planktonic cell death. By measuring planktonic OD₆₀₀ prior to washing, we validate that biofilm reduction is driven by specific pathway repression, rather than a general growth defect.

  • Seeding: Seed S. aureus (e.g., MRSA MW2) in 96-well plates using TSB supplemented with 0.5% glucose (glucose strongly induces biofilm formation).

  • Co-incubation: Treat with Na-PA (20–100 µg/mL) and incubate statically for 24 hours at 37°C.

  • Self-Validation (Planktonic Control): Measure the OD₆₀₀ of the supernatant. (Expectation: OD₆₀₀ should remain comparable to the untreated control, confirming the MIC is > 400 µg/mL).

  • Washing: Carefully aspirate the supernatant and wash the wells three times with sterile PBS to remove non-adherent cells, eliminating background noise.

  • Quantification: Stain the adherent biofilm with 0.1% crystal violet for 15 minutes. Wash away excess dye, then solubilize the bound dye with 33% glacial acetic acid to ensure a linear absorbance readout at 570 nm.

Protocol 3: Gingipain Virulence Inhibition Assay (P. gingivalis)

Causality & Design Rationale: P. gingivalis relies on gingipains for host tissue degradation. Measuring the enzymatic cleavage of specific chromogenic substrates provides a direct, quantifiable readout of virulence suppression that is independent of the compound's bacteriolytic activity.

  • Lysate Preparation: Lyse P. gingivalis cultures via sonication to extract crude gingipains. Standardize the protein concentration via a BCA assay.

  • Substrate Incubation: Pre-incubate the lysate with Na-PA (4–64 µg/mL) for 15 minutes at 37°C. Add specific chromogenic substrates: N-α-benzoyl-DL-arginine-p-nitroanilide (BAPNA) for Rgps, or N-(p-tosyl)-Gly-Pro-Lys 4-nitroanilide (ALNA) for Kgp.

  • Kinetic Readout: Monitor the release of p-nitroaniline (pNA) continuously at 405 nm over 60 minutes.

  • Self-Validation: Calculate the Vmax and compare it against a competitive inhibitor control (e.g., leupeptin) to validate assay sensitivity and determine if the inhibition kinetics are competitive or allosteric.

References
  • Source: Microbiology Spectrum (ASM Journals)
  • Dual Inhibitory Activity of Petroselinic Acid Enriched in Fennel Against Porphyromonas gingivalis Source: Frontiers in Microbiology URL
  • Source: Biomolecules (MDPI)

Sources

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